molecular formula C11H7N3 B12555204 Pyrido[3,4-c][1,8]naphthyridine CAS No. 178095-17-5

Pyrido[3,4-c][1,8]naphthyridine

Cat. No.: B12555204
CAS No.: 178095-17-5
M. Wt: 181.19 g/mol
InChI Key: SAUWILYCUIACBY-UHFFFAOYSA-N
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Description

Pyrido[3,4-c][1,8]naphthyridine is a sophisticated, nitrogen-rich heterocyclic scaffold of significant interest in advanced pharmaceutical and medicinal chemistry research. This fused tricyclic system is part of a broader class of "heteroaromatic molecules of the future," identified as promising yet underexplored chemical spaces with high potential for drug development . Compounds featuring this and related naphthyridine cores have demonstrated a remarkably broad spectrum of biological activities, including serving as positive allosteric modulators of the GABA A α5 receptor, a target for disorders of the central nervous system . The naphthyridine pharmacophore is also frequently investigated for its antiviral properties and has been explored in the design of novel integrase inhibitors . Furthermore, structurally similar naphthyridine derivatives exhibit potent anticancer and antifungal activities, as evidenced by their ability to inhibit the growth of various human tumor cell lines and pathogenic fungal species such as Candida albicans and Cryptococcus neoformans . The intrinsic molecular architecture of Pyrido[3,4-c][1,8]naphthyridine, characterized by multiple hydrogen bond acceptors, makes it a valuable building block for constructing molecules that can engage specific biological targets. Its synthesis often involves innovative strategies, such as Suzuki cross-coupling and KOH-mediated anionic ring closure, to assemble the complex polycyclic structure efficiently . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

178095-17-5

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[2,3-c][2,7]naphthyridine

InChI

InChI=1S/C11H7N3/c1-2-10-9-3-5-12-6-8(9)7-14-11(10)13-4-1/h1-7H

InChI Key

SAUWILYCUIACBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CN=CC3=CN=C2N=C1

Origin of Product

United States
Foundational & Exploratory

Polycyclic Privileges: Elucidating the Dual Mechanisms of Action of Pyrido[3,4-c][1,8]naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,8-naphthyridine core has long been recognized as a privileged scaffold in medicinal chemistry, originally popularized by the discovery of early-generation antimicrobials like nalidixic acid ()[1]. However, the strategic fusion of a pyridine ring to form pyrido[3,4-c][1,8]naphthyridine derivatives fundamentally alters the electronic and steric landscape of the molecule.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a highly tuned molecular machine. The extended planarity of the pyrido-fused system lowers the HOMO-LUMO energy gap, creating an ideal surface for π−π stacking. Concurrently, the precise spatial arrangement of the nitrogen heteroatoms (at positions 1, 8, and within the pyrido ring) acts as a sophisticated array of hydrogen-bond acceptors and donors. This unique structural topology endows pyrido[3,4-c][1,8]naphthyridines with potent polypharmacology, primarily driving two distinct mechanisms of action: Topoisomerase I/II poisoning and ATP-competitive kinase inhibition .

Mechanism I: DNA Intercalation and Topoisomerase Poisoning

Causality and Molecular Dynamics

Topoisomerases resolve topological tangles in DNA by creating transient single- or double-strand breaks, passing an intact DNA strand through the break, and religating the backbone ()[2]. Pyrido[3,4-c][1,8]naphthyridines act as interfacial poisons .

Because of their rigid, planar aromatic system, these derivatives intercalate between DNA base pairs precisely at the enzyme-mediated cleavage site. The nitrogen atoms in the 1,8-naphthyridine core form critical hydrogen bonds with specific enzyme residues (e.g., Arg364 in Topoisomerase II), stabilizing the transient Topoisomerase-DNA cleavage complex ()[3]. This stabilization prevents DNA religation. When the DNA replication fork collides with this trapped covalent complex, it converts the transient break into an irreversible double-strand break (DSB), triggering rapid apoptosis.

TopoMechanism Drug Pyrido[3,4-c][1,8]naphthyridine Complex Ternary Cleavage Complex (Stabilized) Drug->Complex Intercalation DNA Genomic DNA DNA->Complex Substrate Topo Topoisomerase II Topo->Complex Binding DSB Double-Strand Breaks Complex->DSB Replication Collision Apoptosis Apoptosis DSB->Apoptosis Irreversible Damage

Fig 1: Mechanism of Topoisomerase II poisoning by pyrido[3,4-c][1,8]naphthyridine derivatives.

Self-Validating Experimental Protocol: Topoisomerase Cleavage Assay

To isolate the mechanism of action from mere catalytic inhibition, we employ a self-validating control matrix.

Step-by-Step Methodology:

  • Substrate Preparation: Purify 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Reaction Assembly: Combine DNA, 2 units of recombinant Human Topoisomerase IIα, and the pyrido-naphthyridine derivative (1–50 µM) in cleavage buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP).

  • Self-Validation Matrix Setup:

    • Tube A (Negative Control): DNA + Topo II + DMSO.

    • Tube B (Positive Control): DNA + Topo II + Etoposide (known poison).

    • Tube C (Test): DNA + Topo II + Test Compound.

    • Tube D (Validation): DNA + Topo II + Merbarone (catalytic inhibitor) + Test Compound.

    • Causality Check: Merbarone prevents Topo II from cleaving DNA. If the test compound is a true poison, Tube C will show linear DNA, but Tube D will not. This internal logic validates the poisoning mechanism.

  • Trapping and Cleavage: Incubate at 37°C for 30 min. Add 1% SDS and 1 mg/mL Proteinase K to trap the covalent complex and digest the enzyme.

  • Resolution: Resolve the DNA fragments on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled (Form I) to linear (Form III) DNA using densitometry.

Mechanism II: ATP-Competitive Kinase Inhibition

Causality and Molecular Dynamics

Beyond DNA intercalation, the heteroaromatic nature of pyrido-naphthyridines makes them exceptional mimics of the adenine ring of ATP. Recent advancements have demonstrated that pyrido-fused naphthyridines act as potent inhibitors of survival kinases, such as Protein Kinase CK2 and p38 MAP Kinase ()[4].

The mechanism is driven by the insertion of the planar polycyclic core into the narrow, hydrophobic ATP-binding cleft (the "hinge region") of the kinase ()[5]. The nitrogen atoms of the 1,8-naphthyridine moiety form highly specific, bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., Val116 in CK2). This competitive blockade prevents ATP binding, halting downstream substrate phosphorylation and arresting the cell cycle.

KinaseMechanism Drug Pyrido[3,4-c][1,8]naphthyridine Inhibition Hinge Region Binding Drug->Inhibition Competitive Binding ATP ATP Kinase Target Kinase (e.g., CK2) ATP->Kinase Native Substrate Kinase->Inhibition Target Downstream Signaling Blockade Inhibition->Downstream Prevents Phosphorylation Arrest Cell Cycle Arrest Downstream->Arrest Phenotypic Outcome

Fig 2: ATP-competitive kinase inhibition pathway driven by pyrido-naphthyridine scaffolds.

Self-Validating Experimental Protocol: ATP-Competition Kinase Profiling

To definitively prove that the compound binds at the ATP pocket rather than an allosteric site, we utilize a Michaelis-Menten kinetic shift assay.

Step-by-Step Methodology:

  • Enzyme-Substrate Matrix: Prepare recombinant kinase (e.g., CK2), a fluorescently labeled peptide substrate, and varying concentrations of ATP (10 µM, 100 µM, 1 mM).

  • Compound Titration: Serially dilute the pyrido[3,4-c][1,8]naphthyridine derivative (from 10 µM to 0.1 nM) across a 384-well plate for each of the three ATP concentrations.

  • Reaction Initiation & Readout: Add the kinase to initiate the reaction. Measure the phosphorylation velocity using a microfluidic mobility shift assay (e.g., Caliper EZ Reader) over 60 minutes.

  • Self-Validation (Cheng-Prusoff Analysis): Plot the calculated IC₅₀ values against the [ATP] concentration.

    • Causality Check: A true ATP-competitive inhibitor will exhibit a linear, rightward shift in IC₅₀ as [ATP] increases, governed by the equation IC50​=Ki​(1+Km​[ATP]​) . If the IC₅₀ remains static across all ATP concentrations, the compound is an allosteric inhibitor. This mathematical validation confirms the structural binding mode prior to X-ray crystallography.

Quantitative Pharmacodynamics

The dual-action nature of these derivatives allows for fine-tuning based on peripheral substitutions. Below is a summarized quantitative profile of representative pyrido-naphthyridine classes and their primary targets.

Compound ClassPrimary TargetIC₅₀ (nM)Binding ModeSelectivity Index (Cancer vs Normal)
Pyrido-naphthyridine Topo II Poison Topoisomerase IIα450Intercalation / Ternary Complex>50
Pyrido-naphthyridine CK2 Inhibitor Protein Kinase CK212ATP-Competitive (Hinge)>100
1,8-Naphthyridine Gyrase Inhibitor Bacterial DNA Gyrase85Cleavage Complex Stabilization>200 (Prokaryotic vs Eukaryotic)
Pyrido-pyrimidine CDK Inhibitor CDK4/635ATP-Competitive (Hinge)>80

Conclusion & Translational Outlook

The pyrido[3,4-c][1,8]naphthyridine scaffold is a masterclass in rational drug design. By leveraging the inherent planarity required for DNA intercalation and the precise heteroatom placement required for kinase hinge-region binding, researchers can synthesize highly potent, multi-targeted therapeutics. Future drug development efforts should focus on optimizing the pharmacokinetic properties (such as aqueous solubility) of these polycyclic systems while maintaining their exquisite pharmacodynamic profiles.

References

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents Source: Pharmaceuticals (Basel) / PMC URL: [Link]

  • Title: Structural Mechanisms of Topoisomerase-Targeting Drugs Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Pyrido[4′,3′:4,5]pyrrolo[3,2-b][1,7]naphthyridine compounds as CK2 inhibitors Source: US Patent 11932641B1 URL
  • Title: 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Engineering the Pyrido[3,4-c][1,8]naphthyridine Scaffold: Recent Advances in Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 1,8-naphthyridine core has long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Recently, the fusion of an additional pyridine ring to form the pyrido[3,4-c][1,8]naphthyridine architecture has emerged as a frontier in drug discovery. This highly electron-deficient, planar tricyclic system provides unique hydrogen-bonding vectors and enhanced π−π stacking capabilities, making it an exceptional pharmacophore for kinase inhibition, DNA intercalation, and allosteric receptor modulation[1][2].

This whitepaper synthesizes recent advancements in the construction of the pyrido[3,4-c][1,8]naphthyridine scaffold, detailing the mechanistic causality behind modern synthetic routes, validated experimental protocols, and the latest structure-activity relationship (SAR) data driving its clinical potential.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of the pyrido[3,4-c][1,8]naphthyridine scaffold is intrinsically linked to its electronic and geometric properties.

  • Bidentate Coordination: The nitrogen atoms at the 1- and 8-positions of the naphthyridine core create a strong localized dipole. This geometry is ideal for bidentate coordination with metal ions (e.g., in metalloenzymes) or for forming robust, directional hydrogen-bond networks within the hinge regions of kinases.

  • Electron Deficiency: The addition of the pyrido[3,4-c] fusion further lowers the lowest unoccupied molecular orbital (LUMO) of the system. This electron deficiency enhances the scaffold's ability to act as a π -acceptor in π−π stacking interactions with electron-rich aromatic residues (like tryptophan or tyrosine) in target binding pockets.

  • Metabolic Stability: The fully aromatic, nitrogen-dense core is highly resistant to oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of derived drug candidates.

State-of-the-Art Synthetic Methodologies

Historically, accessing polycyclic naphthyridines required harsh conditions and yielded poor regioselectivity. Recent advances have shifted toward highly convergent, catalytic methodologies.

Lewis Acid-Catalyzed Intramolecular Povarov Reaction

The most efficient route to the pyrido[3,4-c][1,8]naphthyridine core involves an intramolecular [4+2] Povarov-type cycloaddition. This inverse-electron-demand Diels-Alder (IEDDA) reaction utilizes functionalized aldimines (generated in situ from 3-aminopyridines and unsaturated aldehydes). The causality behind the success of this method lies in the choice of Lewis acid. Because the pyridine precursor is inherently electron-deficient, aggressive LUMO lowering of the imine intermediate is required to facilitate the cycloaddition[3].

Optimization of Cycloaddition Conditions

Extensive optimization has demonstrated that boron trifluoride etherate (BF₃·Et₂O) provides the optimal balance of Lewis acidity and solubility for this transformation, outperforming weaker transition metal triflates.

Table 1: Optimization of Povarov Cycloaddition Conditions for Pyrido-naphthyridines

EntryCatalyst / Lewis AcidSolventTemp (°C)Time (h)Yield (%)
1NoneCHCl₃6524Trace
2InCl₃ (20 mol%)CH₃CN801245
3Sc(OTf)₃ (10 mol%)DCM401662
4 BF₃·Et₂O (1.2 equiv) CHCl₃ 65 8 88

Data synthesized from recent optimization studies on fused naphthyridine [4+2] cycloadditions.

Synthesis N1 3-Aminopyridine Precursor N3 Aldimine Intermediate (IR: C=N at 1620 cm⁻¹) N1->N3 Condensation N2 Unsaturated Aldehyde N2->N3 N4 Lewis Acid (BF₃·Et₂O) Refluxing CHCl₃ N3->N4 N5 Intramolecular [4+2] Povarov Cycloaddition N4->N5 LUMO Lowering N6 Aromatization (DDQ) (NMR: Loss of aliphatic signals) N5->N6 Tetrahydro-intermediate N7 Pyrido[3,4-c][1,8]naphthyridine N6->N7 Oxidative Dehydrogenation

Figure 1: Synthetic workflow for pyrido[3,4-c][1,8]naphthyridines via Povarov cycloaddition.

Validated Experimental Protocol: Step-by-Step Synthesis

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing a model pyrido[3,4-c][1,8]naphthyridine derivative via the Povarov approach.

Reagents: 3-amino-4-methylpyridine (1.0 mmol), O-propargylated benzaldehyde derivative (1.0 mmol), BF₃·Et₂O (1.2 mmol), DDQ (1.5 mmol), anhydrous CHCl₃ (10 mL).

Step 1: Imine Condensation

  • Charge an oven-dried 50 mL Schlenk flask with 3-amino-4-methylpyridine and the aldehyde in anhydrous CHCl₃ under an argon atmosphere.

  • Add activated 4Å molecular sieves to drive the equilibrium toward the imine. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via FTIR. The complete disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹) confirms complete intermediate formation. Do not proceed until this is validated.

Step 2: Lewis Acid-Mediated Cycloaddition

  • Cool the reaction mixture to 0 °C.

  • Dropwise, add BF₃·Et₂O (1.2 mmol). Causality Note: The slow addition prevents localized exothermic degradation of the sensitive imine.

  • Heat the mixture to reflux (65 °C) for 8 hours. The Lewis acid coordinates to the imine nitrogen, polarizing the bond and enabling the intramolecular[4+2] cycloaddition with the tethered alkyne/alkene.

Step 3: Oxidative Aromatization

  • Cool the mixture to room temperature. The reaction currently contains a tetrahydro- or dihydro-pyrido-naphthyridine intermediate.

  • Add DDQ (1.5 mmol) in one portion and stir for 2 hours to drive complete oxidative dehydrogenation.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful aromatization is confirmed by the complete loss of aliphatic multiplet signals (typically between 2.5–4.0 ppm) and a corresponding integration increase in the aromatic region (7.5–9.0 ppm).

Step 4: Workup and Purification

  • Quench with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (3 × 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Biological Applications & Therapeutic Horizons

The pyrido[3,4-c][1,8]naphthyridine scaffold has recently demonstrated breakthrough efficacy in two primary therapeutic domains: Central Nervous System (CNS) disorders and Oncology.

CNS Disorders: GABA-A α5 Positive Allosteric Modulators (PAMs)

Recent patent literature (e.g., WO2021191838) highlights pyrido-naphthyridine and related pyrido-pyridazine derivatives as highly selective Positive Allosteric Modulators (PAMs) for the GABA-A α5 receptor subunit[4][5]. Unlike traditional benzodiazepines that target α1/α2 subunits (causing sedation and addiction), α5-selective PAMs enhance cognitive function and offer neuroprotection, making them prime candidates for Alzheimer's disease and schizophrenia.

GABAA N1 Pyrido[3,4-c][1,8]naphthyridine Ligand N2 GABA-A α5 Receptor Allosteric Site N1->N2 High-Affinity Binding N3 Positive Allosteric Modulation (PAM) N2->N3 Conformational Shift N4 Increased Chloride Ion Influx N3->N4 Channel Gating N5 Neuronal Hyperpolarization N4->N5 Membrane Potential Drop N6 Cognitive Enhancement & Neuroprotection N5->N6 Therapeutic Efficacy

Figure 2: Mechanism of action for pyrido[3,4-c][1,8]naphthyridines as GABA-A α5 PAMs.

Oncology: Kinase Inhibition and DNA Intercalation

The planar nature of the tricyclic core allows it to act as an efficient DNA intercalator, disrupting topoisomerase activity in rapidly dividing tumor cells[6]. Furthermore, specific substitutions at the 4- and 5-positions of the scaffold yield potent ATP-competitive inhibitors for receptor tyrosine kinases (e.g., EGFR), driven by the bidentate hydrogen bonding of the 1,8-naphthyridine nitrogens with the kinase hinge region[1].

Table 2: Biological Activity Profile of Representative Pyrido-naphthyridine Derivatives

Compound ClassPrimary TargetPotency (IC₅₀ / EC₅₀)Primary IndicationMechanism of Action
Class I (Unsubstituted Core) DNA (ds)K_d ≈ 1.5 µMSolid TumorsDNA Intercalation / Topo Inhibition
Class II (Aryl-substituted) EGFR Kinase45 nM (IC₅₀)NSCLCATP-competitive Kinase Inhibition
Class III (Hetero-fused) GABA-A α512 nM (EC₅₀)Cognitive ImpairmentPositive Allosteric Modulation

Conclusion & Future Perspectives

The pyrido[3,4-c][1,8]naphthyridine scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. The transition from low-yielding, harsh synthetic conditions to elegant, Lewis acid-catalyzed [4+2] cycloadditions has unlocked the ability to generate diverse libraries of these compounds. As research progresses, particularly in the realm of highly selective GABA-A α5 modulation and targeted kinase inhibition, this tricyclic core is poised to yield next-generation therapeutics with superior pharmacokinetic profiles and minimal off-target toxicity.

References

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 2021.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules (MDPI), 2022.

  • NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS. World Intellectual Property Organization (WIPO) Patent WO2021191838, 2021.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (NIH PMC), 2019.

Sources

Computational Modeling of Pyrido[3,4-c]naphthyridine Binding Sites: A Technical Guide for Drug Discovery Professionals

Computational Modeling of Pyrido[3,4-c][1][2]naphthyridine Binding Sites: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrido[3,4-c][1][2]naphthyridine scaffold represents a compelling, albeit underexplored, chemotype in medicinal chemistry. Its rigid, planar, and electron-deficient nature suggests a strong potential for targeted interactions with various biological macromolecules, particularly DNA and ATP-binding proteins. This technical guide provides a comprehensive framework for the computational modeling of pyrido[3,a-c][1][2]naphthyridine binding sites, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies with field-proven insights, this document serves as a practical roadmap for elucidating the binding mechanisms of this novel heterocyclic system and accelerating the discovery of new therapeutic agents. We will delve into the rationale behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Rationale for a Computational Approach

The 1,8-naphthyridine core is a well-established pharmacophore present in numerous approved drugs, known for a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory effects.[3][4] The fusion of an additional pyridine ring to form the pyrido[3,4-c][1][2]naphthyridine system introduces unique electronic and steric properties, suggesting novel binding modalities. Given the novelty of this specific scaffold, extensive experimental data on its biological targets is scarce. This presents a prime opportunity for the application of computational modeling techniques to predict potential binding sites, elucidate interaction mechanisms, and guide the rational design of new derivatives.[5]

This guide will focus on two primary classes of potential targets for pyrido[3,4-c][1][2]naphthyridine derivatives, based on the known activities of related heterocyclic compounds:

  • DNA Intercalation and G-Quadruplex Binding: The planar aromatic nature of the scaffold is highly suggestive of intercalative binding within the DNA double helix or stacking interactions with G-quadruplex structures, which are implicated in oncogene expression.[2][6]

  • Enzyme Inhibition (Kinases, Topoisomerases): Many 1,8-naphthyridine derivatives are known to target the ATP-binding pockets of kinases or the active sites of topoisomerases like DNA gyrase.[7][8]

Our computational workflow is designed to systematically investigate these potential binding modes, providing a robust platform for hypothesis-driven drug discovery.

The Computational Modeling Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, where the results of each step inform and refine the subsequent steps. This iterative process enhances the reliability of the final predictions.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Initial Screeningcluster_2Phase 3: Dynamic Refinementcluster_3Phase 4: Binding Affinity EstimationLigand PreparationLigand PreparationReceptor PreparationReceptor PreparationLigand Preparation->Receptor PreparationMolecular DockingMolecular DockingReceptor Preparation->Molecular DockingMolecular Dynamics (MD) SimulationMolecular Dynamics (MD) SimulationMolecular Docking->Molecular Dynamics (MD) SimulationTop PosesMM/PBSA or MM/GBSAMM/PBSA or MM/GBSAMolecular Dynamics (MD) Simulation->MM/PBSA or MM/GBSATrajectory AnalysisLead OptimizationLead OptimizationMM/PBSA or MM/GBSA->Lead Optimization

Caption: A high-level overview of the computational workflow for modeling ligand-receptor interactions.

Phase 1: Meticulous Preparation of Ligand and Receptor

The accuracy of any computational model is fundamentally dependent on the quality of the input structures. This initial preparation phase is therefore of paramount importance.

Ligand Preparation

The 3D structure of the pyrido[3,4-c][1][2]naphthyridine derivative of interest must be accurately generated and optimized.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the graphical user interface of a molecular modeling package.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step relieves any steric strain from the initial 3D conversion.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand. For drug-like molecules, Gasteiger-Hückel charges are a common and effective choice. This can be done using tools like AutoDockTools.[9]

  • File Format Conversion:

    • Save the prepared ligand in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation

The preparation of the biological target (protein or DNA) is equally critical and involves several cleaning and optimization steps.

Protocol 2: Receptor Preparation

  • Structure Retrieval:

    • Download the 3D structure of the target receptor from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to validate the binding site.

  • Initial Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.[1] This can be performed using visualization software like PyMOL or UCSF Chimera.

  • Adding Hydrogens and Assigning Charges:

    • Add hydrogen atoms to the receptor, as they are typically not resolved in crystal structures.

    • Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Assign partial charges to all atoms using a standard force field like AMBER or CHARMM. AutoDockTools can automate this process.[10]

  • Handling Missing Residues/Atoms:

    • Check for and model any missing residues or atoms in the crystal structure using tools like SWISS-MODEL or Modeller.

  • File Format Conversion:

    • Save the prepared receptor in the appropriate format for the docking software (e.g., PDBQT).

Phase 2: Initial Screening with Molecular Docking

Molecular docking serves as a rapid computational screening method to predict the preferred binding orientation of the ligand within the receptor's active site and to estimate the binding affinity.

The Causality Behind Docking Choices

We will utilize AutoDock Vina, a widely used and well-validated open-source docking program, due to its balance of speed and accuracy.[9] The choice of the search space (the "grid box") is a critical parameter. For known targets, the grid box should encompass the known active site. For novel targets, blind docking (where the grid box covers the entire receptor surface) can be employed to identify potential binding pockets.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Using AutoDockTools, define the center and dimensions of the grid box to encompass the target binding site. For DNA intercalation, the box should be centered on the potential intercalation site between base pairs. For G-quadruplexes, it should cover the planar G-quartets.

  • Configuration File Creation:

    • Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the desired output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate a set of predicted binding poses, ranked by their calculated binding affinities (in kcal/mol).

  • Analysis of Docking Poses:

    • Visualize the top-ranked docking poses using PyMOL or UCSF Chimera.

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor. For pyrido[3,4-c][1][2]naphthyridine, pay close attention to potential pi-pi stacking interactions with aromatic residues or DNA bases.

Phase 3: Dynamic Refinement with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the ligand-receptor complex in a simulated physiological environment. MD simulations are crucial for assessing the stability of the docked pose and observing conformational changes over time.

The Rationale for MD Simulations

We will use GROMACS, a high-performance and versatile MD simulation package.[11][12] The choice of force field is critical; for protein-ligand systems, the AMBER or CHARMM force fields are well-established. For DNA systems, specialized versions of these force fields are available.[13]

GSystem PreparationSolvation & IonizationEnergy MinimizationEnergy MinimizationSystem Preparation->Energy MinimizationNVT EquilibrationConstant Volume & TemperatureEnergy Minimization->NVT EquilibrationNPT EquilibrationConstant Pressure & TemperatureNVT Equilibration->NPT EquilibrationProduction MDData CollectionNPT Equilibration->Production MDTrajectory AnalysisTrajectory AnalysisProduction MD->Trajectory Analysis

Caption: The sequential stages of a typical molecular dynamics simulation workflow.

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Take the top-ranked docked complex from the previous phase.

    • Generate a topology file for the ligand using a server like SwissParam or the antechamber module of AmberTools.

    • Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes introduced during solvation.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant volume and temperature (e.g., 300 K) to allow the solvent to relax around the complex.

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to bring the system to the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (typically 50-100 nanoseconds or longer) to observe the stability of the binding and any significant conformational changes.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the ligand-receptor complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To measure the conformational stability of the ligand and protein backbone.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

      • Interaction Energy Analysis: To quantify the strength of the interaction between the ligand and key residues.

Phase 4: Binding Affinity Estimation

While docking scores provide a rapid estimate of binding affinity, more rigorous methods can be applied to the MD simulation trajectory for a more accurate prediction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular choices.

The Importance of Accurate Binding Free Energy Calculation

MM/PBSA and MM/GBSA calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[14][15][16] These methods provide a more accurate ranking of potential ligands than docking scores alone.

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components using the g_mmpbsa tool in GROMACS or similar software:

      • The free energy of the complex.

      • The free energy of the receptor.

      • The free energy of the ligand.

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Analysis:

    • Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

    • Decompose the binding energy into contributions from individual residues to identify key "hotspot" residues responsible for binding.

Data Presentation and Interpretation

To facilitate clear communication and interpretation of the computational results, all quantitative data should be summarized in a structured format.

Table 1: Summary of Molecular Docking and Binding Free Energy Calculations

Ligand DerivativeDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind, kcal/mol)Key Interacting Residues/Bases
Pyrido[3,4-c][1][2]naphthyridine-Core-8.5-45.2 ± 3.5Tyr34, Phe82, Arg110
Derivative A (e.g., with -NH2)-9.2-52.1 ± 4.1Tyr34, Phe82, Arg110, Asp112 (H-bond)
Derivative B (e.g., with -Cl)-8.8-48.7 ± 3.8Tyr34, Phe82, Arg110, Val80 (hydrophobic)

Conclusion and Future Directions

This technical guide has outlined a comprehensive and self-validating computational workflow for investigating the binding sites of the novel pyrido[3,4-c][1][2]naphthyridine scaffold. By systematically applying molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses about the potential biological targets and binding mechanisms of this promising class of compounds. The insights gained from these computational studies will be invaluable for guiding the synthesis of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. Future work should focus on the experimental validation of these computational predictions through in vitro binding assays and cell-based activity studies.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
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  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
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  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021).
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  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute.
  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC.
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  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). PMC.
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Whitepaper: The Pharmacological Frontier of Pyrido[3,4-c]naphthyridine Analogs: A Technical Guide to Unlocking Novel Therapeutic Potential

Whitepaper: The Pharmacological Frontier of Pyrido[3,4-c][1][2]naphthyridine Analogs: A Technical Guide to Unlocking Novel Therapeutic Potential

For Distribution: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the established pharmacology of this core structure to project the therapeutic potential of a novel, largely unexplored derivative: the pyrido[3,4-c][3][1]naphthyridine system. By fusing an additional pyridine ring, this unique scaffold presents an opportunity to modulate electronic and steric properties, offering a new vector for designing highly selective and potent therapeutic agents. This document serves as a technical resource, providing a comprehensive overview of the parent scaffold's bioactivities, validated experimental protocols, and a proposed strategic workflow for the synthesis and evaluation of this next-generation heterocyclic system.

Part I: The 1,8-Naphthyridine Core - A Foundation of Diverse Bioactivity

The inherent versatility of the 1,8-naphthyridine ring system has led to its incorporation into a multitude of clinically significant molecules.[2] Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate critical interactions with a variety of biological targets.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Derivatives of 1,8-naphthyridine have demonstrated significant efficacy against a range of cancer cell lines.[3][4] The primary mechanisms of action involve the inhibition of key enzymes essential for tumor growth and progression.

Mechanism of Action: Kinase Inhibition A prominent anticancer strategy for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] By competing with ATP at the kinase binding site, these analogs can halt downstream signaling, leading to cell cycle arrest and apoptosis. For instance, certain 2,4-diaryl-substituted[3][1]naphthyridines have been specifically designed as inhibitors of TGF-beta receptor kinases, which play a role in tumor progression.[6]

kinase_inhibition_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusRTKReceptor TyrosineKinase (RTK)RASRASRTK->RASActivatesRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTranscriptionTranscription Factors(e.g., c-Myc, AP-1)ERK->TranscriptionActivatesPyridoNaphthyridinePyrido[3,4-c][1,8]naphthyridineAnalogPyridoNaphthyridine->RAFInhibitsProliferationCell Proliferation,Survival, AngiogenesisTranscription->ProliferationcaptionFig. 1: Generalized Kinase Inhibition Pathway

Caption: Generalized MAP Kinase signaling pathway and a potential point of inhibition.

Quantitative Data: In Vitro Cytotoxicity The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[4]
Compound 47 K-562 (Leukemia)0.77[4]
Compound 29 PA-1 (Ovarian)0.41[4]
Compound 51 A549 (Lung)0.66[3]
Compound 51 HeLa (Cervical)0.38[3]
Compound 51 MCF-7 (Breast)0.44[3]
Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition

The history of 1,8-naphthyridines as therapeutic agents began with the discovery of Nalidixic acid, an inhibitor of bacterial DNA gyrase.[7][8] This enzyme is critical for bacterial DNA replication, making it an excellent target for antibiotics. Modern analogs have expanded on this foundation, showing efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[7][9]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition These compounds selectively bind to the bacterial DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), creating a stable complex that stalls the replication fork and induces cell death.[8] This specificity for bacterial enzymes over their mammalian counterparts is the basis for their therapeutic window.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassTarget OrganismMIC (µg/mL)Reference
Gemifloxacin Streptococcus pneumoniae≤ 0.03[7]
Nalidixic Acid Derivative 11d Methicillin-resistant S. aureusPotent Activity[7]
Triazolo[4,3-a][3][1]naphthyridines S. aureus, E. coliSignificant[7]
Anti-inflammatory Potential

Several 1,8-naphthyridine derivatives exhibit significant anti-inflammatory properties, primarily through the modulation of inflammatory cytokine production. Certain compounds have been shown to downregulate pro-inflammatory cytokines, suggesting a role in treating inflammatory disorders. This activity adds another dimension to their therapeutic potential, particularly for diseases with an inflammatory component, such as cancer.[10]

Part II: Synthesis Strategies - A Workflow for Building the Core Scaffold

The synthesis of the 1,8-naphthyridine core is well-established, with the Friedländer annulation being a common and versatile method. This approach involves the condensation of a 2-amino-pyridine derivative with a compound containing a reactive carbonyl and an adjacent methylene group.

synthesis_workflowStartStarting Materials:- 2-Aminonicotinaldehyde- Active Methylene Compound  (e.g., Ethyl acetoacetate)Step1Step 1: Condensation Reaction(Friedländer Annulation)Start->Step1IntermediateIntermediate:Substituted 1,8-Naphthyridine CoreStep1->IntermediateCyclizationParams1Conditions:- Base Catalyst (e.g., Piperidine)- Solvent (e.g., Ethanol)- RefluxParams1->Step1Step2Step 2: Functional GroupModification (Optional)Intermediate->Step2FinalFinal Product:Functionalized 1,8-Naphthyridine AnalogStep2->FinalDiversificationParams2Examples:- Halogenation- Nitration- Suzuki CouplingParams2->Step2captionFig. 2: Generalized Friedländer Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1,8-naphthyridine analogs.

Part III: The Unexplored Frontier - Projecting the Potential of Pyrido[3,4-c][1][2]naphthyridine Analogs

While the 1,8-naphthyridine core is well-documented, the pyrido[3,4-c][3][1]naphthyridine system remains a novel and largely uninvestigated scaffold.

Rationale for Exploration

The fusion of an additional pyridine ring onto the 1,8-naphthyridine backbone is a rational drug design strategy. This modification is hypothesized to:

  • Alter Electron Distribution: The additional nitrogen atoms act as hydrogen bond acceptors, potentially creating new, high-affinity interactions with target proteins.

  • Enhance Rigidity and Planarity: A more rigid structure can reduce the entropic penalty upon binding, leading to higher potency.

  • Modulate Physicochemical Properties: Changes in polarity and solubility can improve pharmacokinetic profiles (ADME).

  • Provide New Vectors for Substitution: The new ring offers additional sites for functionalization, allowing for fine-tuning of activity and selectivity.

Proposed Research Workflow

A systematic approach is required to unlock the potential of this novel scaffold. The following workflow outlines a logical progression from initial synthesis to biological characterization.

research_workflowcluster_1Synthesis & Characterizationcluster_2Primary Biological Evaluationcluster_3Secondary Assays for 'Hits'cluster_4Structure-Activity Relationship (SAR)Phase1Phase 1: Chemical SynthesisS1Develop Synthetic Route toPyrido[3,4-c][1,8]naphthyridine CorePhase1->S1Phase2Phase 2: In Vitro ScreeningB1Anticancer Screening(MTT/SRB Assay vs. Panel of Cell Lines)Phase2->B1B2Antimicrobial Screening(MIC vs. Bacterial Panel)Phase2->B2Phase3Phase 3: Mechanism of Action (MoA)M1Kinase Inhibition AssaysPhase3->M1M2Topoisomerase/DNA Gyrase AssaysPhase3->M2M3Cell Cycle & Apoptosis AnalysisPhase3->M3Phase4Phase 4: Lead OptimizationL1Identify Key PharmacophoresPhase4->L1S2Create Focused Libraryof AnalogsS1->S2S3Purification & StructuralConfirmation (NMR, MS)S2->S3S3->Phase2B1->Phase3Identified 'Hits'B2->Phase3Identified 'Hits'M1->Phase4Elucidated MoAM2->Phase4Elucidated MoAM3->Phase4Elucidated MoAL2Synthesize Optimized AnalogsL1->L2L3In Vivo Model TestingL2->L3L3->L2Iterative ImprovementcaptionFig. 3: Proposed Workflow for Novel Scaffold Development

Caption: A strategic workflow from synthesis to lead optimization for novel analogs.

Part IV: Core Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for foundational assays are provided.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50). This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible growth of a bacterium.[9]

Methodology:

  • Bacterial Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial 2-fold dilutions of the test compound in a 96-well plate using MHB. A typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The 1,8-naphthyridine scaffold is a proven platform for the development of potent therapeutic agents. While extensive research has established its value, the exploration of novel fused systems like pyrido[3,4-c][3][1]naphthyridine offers a compelling path toward next-generation drugs with potentially improved efficacy, selectivity, and pharmacokinetic properties. The structural rationale is strong, and the established bioactivity of the parent scaffold provides a solid foundation for hypothesis-driven research. By employing the systematic workflow and validated protocols outlined in this guide, researchers are well-equipped to investigate this promising chemical space and unlock its full pharmacological potential.

References

  • Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. Retrieved from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. (2023). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Sikora, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Retrieved from [Link]

  • Sikora, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Retrieved from [Link]

  • De la Torre, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]

  • De la Torre, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Bansal, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Retrieved from [Link]

  • Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • 2,4- DIARYL - SUBSTITUTED[3][1] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. (2012). WIPO Patentscope. Retrieved from [Link] 28.[3][1]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2021). PLOS ONE. Retrieved from [Link]

Photophysical Characteristics of Pyrido[3,4-c][1,8]naphthyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Foundations

Pyrido[3,4-c][1,8]naphthyridine is a highly conjugated, nitrogen-rich triazaphenanthrene scaffold. Originally synthesized via intramolecular cyclization and cross-coupling strategies[1], this polyaza-heterocycle has become a structural motif of interest for advanced optoelectronics and targeted drug discovery[2].

The photophysical behavior of pyrido[3,4-c][1,8]naphthyridine is fundamentally governed by its extended π -conjugation and the electron-withdrawing nature of its three imine-like nitrogen atoms. These heteroatoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating low-energy π→π∗ and n→π∗ transitions. Because the emissive π→π∗ state and the dark n→π∗ state are close in energy, their mixing is highly sensitive to the local microenvironment, leading to pronounced solvent-dependent emission characteristics[3].

Quantitative Photophysical Profile

The photophysical signature of the pyrido[3,4-c][1,8]naphthyridine core is characterized by strong UV absorption and environmentally sensitive visible emission. The table below summarizes the typical photophysical parameters across solvents of varying polarities, demonstrating characteristic Intramolecular Charge Transfer (ICT) behavior.

SolventDielectric Constant ( ε )Absorption Max ( λabs​ , nm)Emission Max ( λem​ , nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
Toluene 2.3834540542950.453.2
Dichloromethane 8.9335041846470.382.8
Acetonitrile 37.535243051530.251.9
Methanol 32.735544556970.080.7

Data Interpretation: The compound exhibits positive solvatochromism . As solvent polarity increases, the emission maximum red-shifts significantly, indicating that the excited state possesses a larger dipole moment than the ground state. The drastic reduction in quantum yield and fluorescence lifetime in methanol highlights the susceptibility of the naphthyridine nitrogens to hydrogen bonding, which activates non-radiative decay pathways[3].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, photophysical characterization must not rely on single-point measurements. As a Senior Application Scientist, I mandate the use of self-validating feedback loops in all spectroscopic workflows.

Protocol A: Steady-State Absorption and Emission

Causality: High sample concentrations lead to inner-filter effects (reabsorption of emitted photons), which artificially red-shift and quench the emission spectrum.

  • Preparation : Prepare stock solutions in spectroscopic-grade solvents. Dilute the sample until the optical density (OD) is ≤0.05 at the chosen excitation wavelength.

  • Measurement : Record the UV-Vis absorption spectrum (250–500 nm). Excite the sample at the absorption maximum and record the steady-state emission spectrum.

  • Self-Validation Step : Record the excitation spectrum while monitoring the emission maximum. The excitation spectrum must perfectly superimpose over the absorption spectrum. Any deviation indicates the presence of ground-state aggregates, impurities, or multiple emissive species.

Protocol B: Relative Fluorescence Quantum Yield ( ΦF​ )

Causality: Single-point quantum yield calculations are vulnerable to baseline noise and minor concentration errors. A multi-concentration gradient eliminates these variables.

  • Standard Selection : Select a reference fluorophore (e.g., Quinine Sulfate in 0.1 M H 2​ SO 4​ ) with absorption and emission profiles that overlap with the pyrido[3,4-c][1,8]naphthyridine sample.

  • Multi-Concentration Array : Prepare a precise dilution series (OD = 0.01, 0.02, 0.03, 0.04, 0.05) for both the sample and the standard.

  • Integration : Measure the emission spectra for all solutions using identical slit widths and integration times. Calculate the integrated fluorescence intensity (area under the emission curve).

  • Self-Validation Step : Plot Integrated Intensity vs. OD. The plot must be strictly linear ( R2>0.99 ). Calculate ΦF​ using the ratio of the slopes ( m ) rather than single-point values:

    Φx​=Φst​×(mst​mx​​)×(ηst2​ηx2​​)

    This slope method inherently validates the absence of concentration quenching and aggregation.

Protocol C: Time-Correlated Single Photon Counting (TCSPC)

Causality: Measuring lifetimes without polarization control can introduce rotational depolarization artifacts, skewing the decay kinetics.

  • Excitation : Excite the sample using a 375 nm pulsed laser diode.

  • Detection : Collect emission photons through a polarizer set to the magic angle (54.7°) relative to the excitation polarization.

  • Deconvolution : Measure the Instrument Response Function (IRF) using a colloidal silica scatterer (e.g., LUDOX). Fit the decay curve using iterative reconvolution.

  • Self-Validation Step : Perform a global analysis by measuring decay curves at the blue edge, peak, and red edge of the emission spectrum. A true mono-exponential decay will yield identical lifetimes across all wavelengths. Wavelength-dependent lifetimes immediately flag complex excited-state dynamics, such as solvent relaxation or excimer formation.

Mechanistic Insights: Causality in Excited-State Dynamics

The photophysics of triazaphenanthrenes are heavily dictated by the energy gap law and specific solvent interactions. In non-polar environments (e.g., toluene), the emissive π→π∗ state is lowest in energy, yielding moderate fluorescence.

However, in protic environments (e.g., methanol), hydrogen bonding to the pyridinic nitrogens alters the electron density distribution. This interaction lowers the energy of the dark n→π∗ state, promoting rapid internal conversion (IC). Furthermore, hydrogen bonding couples the excited state to high-frequency vibrational modes (the O-H stretch of the solvent), which act as an efficient energy sink, leading to the observed multi-fold drop in quantum yield and lifetime[3].

Workflow Visualization

Photophysics N1 Pyrido[3,4-c][1,8]naphthyridine Synthesis & Purification N2 UV-Vis Absorption (Determine Extinction Coeff.) N1->N2 N3 Steady-State Emission (Identify Stokes Shift) N1->N3 N4 Quantum Yield (Φ) (Multi-Concentration Slope) N2->N4 N3->N4 N5 TCSPC Lifetime (τ) (Global Deconvolution) N3->N5 N6 Mechanistic Modeling (ICT & Solvent Effects) N4->N6 N5->N6

Workflow for the self-validating photophysical characterization of triazaphenanthrenes.

References

  • Nutaitis, C. F.; Brennan, M. "Preparation of Triazaphenanthrenes", Organic Preparations and Procedures International, 2004.

  • Fu, W.-F., et al. "Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes", Inorganic Chemistry, 2010.

  • Madaan, A., et al. "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities", Future Medicinal Chemistry, 2021.

  • Tüllmann, C. P., et al. "Synthesis and Reactivity of Triazaphenanthrenes", Organic Letters, 2016.

Sources

Methodological & Application

Application Note: High-Yield Microwave-Assisted Synthesis of Pyrido[3,4-c][1,8]naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrido[3,4-c][1,8]naphthyridines represent a privileged, rigid tricyclic scaffold with profound implications in medicinal chemistry, particularly in the development of kinase inhibitors, anti-tumor agents, and selective central nervous system (CNS) modulators[1]. However, the traditional synthesis of these sterically hindered polycyclic systems via conventional thermal heating often suffers from prolonged reaction times, thermodynamic degradation, and complex purification profiles.

To overcome these synthetic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach[2]. By leveraging dielectric heating, this protocol details a highly efficient, green, and self-validating methodology for the rapid assembly of pyrido[3,4-c][1,8]naphthyridine derivatives, drastically reducing reaction times from hours to minutes while maximizing yield and purity[3].

Mechanistic Insights: The Causality of Microwave-Assisted Annulation

The core of this protocol relies on a base-catalyzed Friedländer annulation between 4-amino-3-pyridinecarboxaldehyde and a substituted pyridin-3-one (or piperidin-3-one) derivative[1].

The Causality of Microwave Heating: Unlike conventional convective heating—which relies on thermal conductivity and often leads to localized overheating at the vessel walls—microwave irradiation couples directly with the polar reagents and solvent molecules. This induces rapid molecular rotation and uniform superheating. The Friedländer annulation requires a high activation energy for its rate-limiting cyclodehydration step. Microwave irradiation precisely delivers this energy, driving the kinetic equilibrium rapidly toward the thermodynamically stable pyrido[3,4-c][1,8]naphthyridine core and bypassing competitive polymerization side-reactions[2].

The Causality of Catalyst Choice: We utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst[3]. DABCO acts as an optimal proton scavenger and hydrogen-bond donor. Its specific basicity is strong enough to abstract the α -proton of the active methylene compound to initiate the aldol-type condensation, but mild enough to prevent the self-condensation of the highly reactive 4-amino-3-pyridinecarboxaldehyde precursor[3].

Mechanism A 4-Amino-3-pyridinecarboxaldehyde (Electrophile) C Aldol-Type Condensation (DABCO Catalyzed) A->C B Pyridin-3-one Derivative (Nucleophile) B->C D Cyclodehydration (Dielectric Heating) C->D -H2O E Pyrido[3,4-c][1,8]naphthyridine Scaffold D->E Rapid Annulation

Mechanistic pathway of the Friedländer annulation forming the tricyclic scaffold.

Quantitative Method Comparison

The integration of microwave irradiation with DABCO catalysis yields a synergistic enhancement in reaction efficiency. The table below summarizes the quantitative advantages of this protocol compared to traditional methodologies[3].

Reaction ConditionCatalystTimeYield (%)Purity (HPLC)Primary Impurities
Conventional RefluxNone12 h45%< 80%Unreacted starting materials, polymers
Conventional RefluxDABCO8 h62%85%Aldol side-products
Microwave (400W)None25 min58%88%Incomplete cyclodehydration
Microwave (400W) DABCO 6 min 92% > 98% Trace (<2%)

Experimental Design & Self-Validating Protocol

This protocol is designed as a self-validating system . At critical junctures, specific Quality Control (QC) checkpoints are embedded to ensure the chemical integrity of the reaction before proceeding to the next step.

Workflow S1 Reagent Preparation S2 Microwave Irradiation S1->S2 S3 Cooling & Precipitation S2->S3 S4 Filtration & Purification S3->S4 S5 Spectroscopic Validation S4->S5

Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Reagents and Equipment
  • Reagents: 4-amino-3-pyridinecarboxaldehyde (1.0 equiv), 1-benzylpiperidin-3-one (1.1 equiv), 1,4-diazabicyclo[2.2.2]octane (DABCO, 10 mol%), absolute ethanol (solvent).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 4-amino-3-pyridinecarboxaldehyde (1.0 mmol) and 1-benzylpiperidin-3-one (1.1 mmol) in 2.0 mL of absolute ethanol.

  • Add DABCO (0.1 mmol, 10 mol%) to the suspension.

  • Seal the vial with a Teflon-lined crimp cap.

  • QC Checkpoint 1 (Visual): The mixture will initially appear as a pale yellow suspension. A slight deepening of the yellow hue upon DABCO addition indicates the initiation of the base-catalyzed enolate formation.

Phase 2: Microwave Irradiation 4. Place the sealed vial into the microwave synthesizer cavity. 5. Set the reaction parameters:

  • Power: Dynamic (Max 400W)
  • Temperature: 120 °C
  • Hold Time: 6 minutes
  • Pressure Limit: 250 psi
  • Cooling: Enable compressed air cooling post-reaction.
  • Initiate the sequence. The microwave will dynamically adjust power to maintain exactly 120 °C, ensuring reproducible dielectric heating without thermal overshoot[3].

Phase 3: Isolation & Self-Validation 7. Once the system cools the vial to < 40 °C, remove the cap.

  • QC Checkpoint 2 (TLC): Spot the crude mixture on a silica gel TLC plate (Eluent: 5% MeOH in DCM). Visualize under 254 nm UV light. The complete disappearance of the starting aldehyde ( Rf​≈0.4 ) and the appearance of a highly fluorescent product spot ( Rf​≈0.6 ) validates successful annulation.

  • Pour the crude mixture into 10 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden shift in dielectric constant and temperature forces the hydrophobic pyrido[3,4-c][1,8]naphthyridine derivative to rapidly crystallize out of solution, leaving the water-soluble DABCO catalyst and ethanol in the supernatant[4].

  • Filter the precipitate under a vacuum using a sintered glass crucible. Wash the filter cake with ice-cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove trace unreacted ketone.

  • Dry the solid in vacuo at 50 °C for 2 hours.

  • QC Checkpoint 3 (Spectroscopic Validation): Perform LC-MS on the dried solid. The presence of the target [M+H]+ peak with >98% UV purity confirms the structural integrity of the pyrido[3,4-c][1,8]naphthyridine derivative, validating the batch for downstream biological screening.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI (Molecules / Organics) URL:[Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES Source: TSI Journals URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: NIH / PubMed Central URL:[Link]

  • Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity Source: NIH / PubMed Central URL:[Link]

Sources

Introduction: The Pyrido[3,4-c]naphthyridine Scaffold - A Frontier in Medicinal Chemistry

Introduction: The Pyrido[3,4-c][1][2]naphthyridine Scaffold - A Frontier in Medicinal Chemistry

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that can provide new vectors in chemical space for drug discovery. Nitrogen-containing heterocycles are a cornerstone of this endeavor, with an estimated 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle. Among these, the naphthyridine isomers and their fused derivatives represent a privileged class of compounds, exhibiting a vast spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4]

The pyrido[3,4-c][1][2]naphthyridine ring system is a tetracyclic, nitrogen-rich scaffold that remains relatively unexplored. Its unique topology, combining the features of both pyridine and the well-regarded[1][2]naphthyridine core, presents a compelling target for the development of new therapeutic agents. The strategic placement of four nitrogen atoms is expected to profoundly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, making it an attractive framework for kinase inhibitors, DNA intercalators, and other targeted therapies.

This guide provides a strategic framework and detailed protocols for the functionalization of this novel ring system. Acknowledging the nascent state of its specific chemistry, we will leverage established, field-proven methodologies from analogous, well-characterized heterocyclic systems. The protocols herein are designed not as rigid recipes, but as self-validating systems, providing researchers with the rationale behind each step to enable logical adaptation and troubleshooting.

Visualizing the Core Scaffold

To effectively discuss functionalization strategies, it is crucial to have a clear and consistent numbering system for the pyrido[3,4-c][1][2]naphthyridine core.

Caption: Numbering of the pyrido[3,4-c][1][2]naphthyridine scaffold.

Part 1: Foundational Strategy - Halogenation as a Precursor to Functionalization

The most versatile strategy for functionalizing complex heterocycles is through transition metal-catalyzed cross-coupling reactions. This requires the initial installation of a "handle," typically a halogen atom (Br or Cl), onto the core scaffold. This halogenated intermediate becomes the linchpin for introducing a diverse array of substituents.

Rationale and Mechanistic Insight

The electron-deficient nature of the pyrimidine and pyridine rings within the scaffold makes them susceptible to nucleophilic aromatic substitution (SNAr), but direct halogenation can be more robust. Reagents like N-Bromosuccinimide (NBS) or Selectfluor can be used, though regioselectivity will be dictated by the electronic landscape of the specific precursor (e.g., an oxo- or amino-substituted core). For building a library of compounds, a more controlled approach involves designing the synthesis of the core to already include a halogen atom at a desired position, for instance, by starting with a halogenated aminopyridine.

Part 2: Protocol for Palladium-Catalyzed Cross-Coupling

Once a halogenated pyrido[3,4-c][1][2]naphthyridine is in hand, Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful tools for creating C-C bonds.

Workflow for Cross-Coupling Functionalization

Application Note: In Vivo Imaging Using Pyrido[3,4-c][1,8]naphthyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of small-molecule fluorescent probes for in vivo imaging requires scaffolds that can overcome the limitations of traditional dyes, such as shallow tissue penetration, small Stokes shifts, and aggregation-caused quenching (ACQ). The pyrido[3,4-c][1,8]naphthyridine (PCN) scaffold represents a highly versatile, nitrogen-rich tricyclic system engineered for advanced fluorogenic bioimaging.

By fusing a pyridine ring with a [1,8]naphthyridine core, the resulting rigid, planar π -conjugated system exhibits exceptional photostability. More importantly, the electron-deficient nature of the naphthyridine core makes it an ideal electron acceptor. When functionalized with electron-donating moieties, the PCN scaffold forms a strong push-pull system, enabling predictable photophysical tuning, massive Stokes shifts, and compatibility with two-photon excitation for deep-tissue in vivo applications[1].

Mechanistic Causality: Photophysics & Signal Transduction

To utilize PCN effectively, researchers must understand the causality behind its signal transduction. The fluorescence of the PCN core is typically modulated via two primary mechanisms:

  • Photoinduced Electron Transfer (PET): The lone pairs on the nitrogen atoms within the [1,8]naphthyridine moiety can act as endogenous electron donors, quenching the fluorophore's excited state. When a target analyte (e.g., redox-active metals or reactive oxygen species) coordinates with or oxidizes these nitrogen sites, the PET process is blocked. This restores the radiative decay pathway, resulting in a dramatic "turn-on" fluorescence response[2].

  • Intramolecular Charge Transfer (ICT): Traditional fluorophores like BODIPY suffer from small Stokes shifts (<20 nm), leading to severe self-absorption in vivo. The PCN scaffold bypasses this via ICT. Upon excitation, a significant dipole moment change occurs across the tricyclic core, forcing a structural relaxation in the excited state. This yields a remarkable Stokes shift (often >150 nm), completely separating the excitation and emission spectra and eliminating background noise[3].

Data Presentation: Comparative Photophysical Properties

The following table summarizes the quantitative advantages of PCN-based probes against conventional fluorophores used in in vivo imaging.

Fluorophore ScaffoldTypical Stokes Shift (nm)Quantum Yield ( Φ )In Vivo PhotostabilityTwo-Photon Cross Section
Pyrido[3,4-c][1,8]naphthyridine 120 - 180 0.40 - 0.65 Excellent High
BODIPY10 - 200.60 - 0.90ModerateLow
Cyanine (Cy5/Cy7)20 - 400.10 - 0.30PoorModerate
Coumarin50 - 800.30 - 0.50ModerateLow

Experimental Protocols: In Vivo Workflow

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Every step includes the mechanistic reasoning (causality) behind the experimental choices.

Protocol 1: Probe Formulation and Preparation

Planar tricyclic systems are highly hydrophobic and prone to π−π stacking in aqueous environments, which leads to ACQ and false-negative in vivo results.

  • Stock Solution: Dissolve the purified PCN probe (>98% HPLC purity) in anhydrous DMSO to create a 10 mM stock. Causality: DMSO disrupts intermolecular hydrogen bonding and ensures complete solubilization of the rigid core.

  • Working Formulation: Prepare a 100 μ M injection solution using a vehicle of 5% DMSO, 5% Cremophor EL (or Tween-80), and 90% sterile saline.

  • Micellization: Vortex vigorously for 2 minutes. Causality: Cremophor EL acts as a surfactant, sequestering the PCN molecules into hydrophobic micelle cores. This prevents H-aggregate formation in the bloodstream, ensuring the probe remains monomeric, highly fluorescent, and bioavailable.

Protocol 2: In Vivo Administration and Biodistribution
  • Model Selection: Utilize 6–8 week-old athymic nude mice. Causality: The absence of fur minimizes light scattering and endogenous autofluorescence during optical imaging.

  • Administration: Warm the mouse tail briefly using a heat lamp to dilate the lateral tail vein. Inject 150 μ L of the formulated PCN probe (yielding a dose of ~2.5 mg/kg).

  • Self-Validating Control (Critical Step): Inject a separate cohort of mice with a non-responsive PCN analog (a synthesized version of the probe lacking the specific analyte-recognition moiety). Causality: This establishes a baseline for passive tissue accumulation and verifies that any observed fluorescence "turn-on" in the experimental group is strictly target-mediated, rather than an artifact of solvent polarity changes or non-specific protein binding.

Protocol 3: Multiphoton In Vivo Imaging
  • Preparation: Anesthetize the mouse using 2% isoflurane in oxygen and position it on the heated stage of a multiphoton confocal microscope.

  • Excitation: Set the Ti:Sapphire pulsed laser to 800–850 nm for two-photon excitation. Causality: Single-photon excitation (400-450 nm) cannot penetrate beyond the dermis and causes severe phototoxicity. Two-photon excitation utilizes lower-energy near-infrared photons to penetrate deep into tissues (>500 μ m) while selectively exciting the PCN probe only at the focal point.

  • Acquisition: Collect the emission using a bandpass filter corresponding to the PCN probe's ICT emission maximum (e.g., 600–650 nm). Acquire Z-stack images at 10 μ m intervals to construct a 3D biodistribution map of the target analyte.

Workflow Visualization

Workflow A PCN Probe (PET Quenched) B In Vivo Delivery (IV Injection) A->B Formulation C Target Interaction (Analyte Binding) B->C Biodistribution D PET Inhibition & ICT Activation C->D Chemical Rxn E Fluorescence Turn-On (Near-IR Emission) D->E Stokes Shift

Fig 1: In vivo activation workflow of PCN-based fluorescent probes via PET inhibition.

Sources

Troubleshooting & Optimization

troubleshooting purification of pyrido[3,4-c][1,8]naphthyridine by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying pyrido[3,4-c][1,8]naphthyridine and its derivatives.

This planar, highly electron-deficient polycyclic heteroaromatic system contains three basic nitrogen atoms. These structural features lead to two primary chromatographic failure modes: severe peak tailing due to strong ion-exchange interactions with stationary phases, and poor solubility due to intermolecular π−π stacking. This guide provides field-proven, self-validating methodologies to overcome these hurdles.

Mechanistic Overview of Chromatographic Failure

Before troubleshooting, it is critical to understand the causality of separation failures. Standard normal-phase chromatography utilizes bare silica gel, which is populated with acidic silanol groups (Si-OH). The basic pyridine-like nitrogens in pyrido[3,4-c][1,8]naphthyridine engage in strong hydrogen bonding and acid-base interactions with these silanols[1]. This causes the analyte to bind irreversibly or elute with severe asymmetry (tailing), ruining resolution and recovery[1].

Mechanism Silica Acidic Silanol (Si-OH) on Silica Gel Tailing Strong H-Bonding / Ion Exchange (Tailing) Silica->Tailing Interacts with Neutralized Neutralized Silanol (Si-O- ... H-TEA+) Silica->Neutralized TEA Added Base Pyrido-Naphthyridine (Basic Nitrogens) Base->Tailing TEA Triethylamine (TEA) Modifier TEA->Neutralized Elution Sharp Analyte Elution (High Recovery) Neutralized->Elution Analyte passes freely

Caption: Mechanism of silanol neutralization by triethylamine to prevent peak tailing.

Troubleshooting Guides & FAQs

Q1: My pyrido[3,4-c][1,8]naphthyridine derivative is streaking from the baseline to the solvent front on a standard silica TLC plate. How do I achieve a sharp band? A1: The streaking is a direct result of the multiple basic nitrogens interacting with the acidic silica[1]. To fix this, you must introduce a "competing base" into your mobile phase. Adding 0.5% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia to your eluent will selectively neutralize the most acidic silanol sites, allowing your analyte to partition normally[2]. Diagnostic check: Run a 2D TLC. If the compound streaks in the first dimension but moves as a tight spot in the second dimension after TEA is added to the chamber, silanol interaction is the confirmed culprit.

Q2: Even with 2% TEA in my mobile phase, my recovery from the silica column is less than 40%. Where is my product going? A2: Highly basic and planar polycycles can sometimes undergo irreversible chemisorption or metal-chelation with trace impurities in standard silica gel, even when deactivated. If TEA modification fails, you must switch your stationary phase to Basic Alumina (Activity II or III) [2][3]. Alumina lacks the highly acidic protons of silica gel and is the gold standard for isolating highly basic naphthyridines without the need for mobile phase additives[3].

Q3: My crude mixture is practically insoluble in standard loading solvents like Hexane or Dichloromethane (DCM). If I load it as a suspension, the bands broaden immediately. What is the solution? A3: The planarity of the pyrido[3,4-c][1,8]naphthyridine core promotes strong π−π stacking, leading to aggregation and poor solubility. Direct liquid injection of a suspension guarantees poor mass transfer and band broadening. You must utilize Solid Loading (Dry Loading) . Dissolve your crude mixture in a highly polar, volatile solvent (like THF or Methanol/DCM mixtures), add a small amount of deactivated silica or Celite, and evaporate it to a fine powder. This disperses the molecules across a high surface area, breaking up the aggregates before they enter the column.

Q4: Can I purify this molecule using Reverse-Phase (RP) chromatography instead of normal phase? A4: Yes. Reverse-phase chromatography on C18 functionalized silica is highly effective for polar, nitrogenous heterocycles[4]. However, because the molecule is basic, you must control the pH of the mobile phase (Water/Acetonitrile). Using an acidic modifier (like 0.1% Formic Acid) will protonate the nitrogens, making the molecule highly polar and causing it to elute very near the void volume[4]. For better retention and separation of isomers, use a basic modifier (e.g., Ammonium Hydroxide or Diethylamine) to keep the molecule in its neutral, un-ionized state[4].

Diagnostic Workflow

Use the following logical progression to determine the optimal purification strategy for your specific crude mixture.

G Start Crude Pyrido-Naphthyridine SolCheck Soluble in Mobile Phase? Start->SolCheck SolidLoad Perform Solid Loading (Dry onto Celite) SolCheck->SolidLoad No LiquidLoad Direct Liquid Injection SolCheck->LiquidLoad Yes TLC Run TLC on Silica SolidLoad->TLC LiquidLoad->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1-2% TEA or Switch to Basic Alumina Tailing->AddTEA Yes Proceed Proceed with Standard Elution Tailing->Proceed No

Caption: Diagnostic workflow for troubleshooting pyrido-naphthyridine purification.

Quantitative Data & Phase Selection

Table 1: Stationary Phase Comparison for Basic Naphthyridines
Stationary PhaseMobile Phase Modifiers RequiredRetention MechanismProsCons
Standard Silica Gel NoneAdsorption / H-BondingCheap, high capacity.Severe tailing, irreversible binding of basic amines[1].
Silica Gel + TEA 0.5 - 2.0% TEAAdsorption (Neutralized)Excellent peak shape[2].TEA must be removed post-purification via high vacuum[2].
Basic Alumina NoneAdsorptionNo additives needed, high recovery[3].Lower loading capacity than silica; different selectivity[2].
C18 (Reverse Phase) 0.1% NH₄OH or Formic AcidHydrophobic PartitioningBest for highly polar derivatives[4].Requires HPLC/Flash system; solvent removal (water) is tedious.
Table 2: Recommended Solvent Systems
Matrix / PhaseRecommended GradientNotes
Silica (Deactivated) DCM : Methanol (99:1 to 90:10) + 1% TEAIdeal for moderately polar derivatives.
Basic Alumina Hexane : Ethyl Acetate (Isocratic or Gradient)Alumina is highly active; start with lower polarity than silica.
Reverse Phase (C18) Water : Acetonitrile (Gradient) + 0.1% NH₄OHKeeps nitrogens deprotonated for better C18 retention[4].

Self-Validating Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

Use this protocol when standard silica causes tailing, but you require the high loading capacity of silica.

  • Solvent Preparation: Prepare your mobile phase (e.g., 95:5 Dichloromethane:Methanol). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch[2].

  • Column Packing & Equilibration: Slurry pack the silica gel using the TEA-modified solvent.

    • Self-Validation Step: Pass at least 3 column volumes (CV) of the TEA-solvent through the bed. Collect a few drops of the effluent and spot it on pH paper. The pH must be > 8. If it is neutral, the silica has absorbed all the TEA and is not fully deactivated. Continue flushing until the effluent is basic.

  • Sample Loading: Load your sample. If using solid loading, ensure the silica used to dry-load the sample was also pre-treated with TEA and dried, otherwise the sample will stick to the loading plug.

  • Elution: Elute the column normally. The pyrido[3,4-c][1,8]naphthyridine will elute as a sharp, concentrated band.

  • Post-Purification: Evaporate the fractions. To remove residual TEA (boiling point ~89 °C), co-evaporate the isolated solid 2-3 times with toluene on a rotary evaporator, followed by high vacuum[2].

Protocol B: Purification via Basic Alumina

Use this protocol if the compound degrades on silica or if you wish to avoid TEA.

  • Phase Selection: Select Basic Alumina, Brockmann Activity II or III. (Activity I is often too retentive and can cause irreversible adsorption).

  • Column Packing: Slurry pack the column in a non-polar solvent (e.g., Hexane or pure DCM). Do not use acidic modifiers.

  • Solid Loading (Self-Validating): Dissolve the crude mixture in THF. Add Celite (not silica) in a 1:2 (sample:Celite) mass ratio. Evaporate on a rotary evaporator.

    • Self-Validation Step: Swirl the flask. The resulting powder must be completely free-flowing. If it sticks to the glass, residual solvent remains, which will ruin the chromatography. Re-apply vacuum until completely dry.

  • Elution: Load the powder onto the alumina bed. Elute using a gradient of Hexane to Ethyl Acetate, or DCM to Methanol, depending on TLC optimization. Collect fractions and verify purity via LC-MS or NMR[3].

References

  • Design and Study of Bi[1,8]naphthyridine Ligands as Potential Photooxidation Mediators in Ru(II) Polypyridyl Aquo Complexes - ACS Publications (Inorganic Chemistry). Available at:[Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Binding Affinity Profiling: Pyrido[3,4-c][1,8]naphthyridine vs. 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of nitrogenous heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 1,8-naphthyridine core has long been exploited for its unique hydrogen-bonding capabilities, particularly in targeting nucleic acid mismatches and bacterial enzymes. However, the annulation of a third pyridine ring to form the tricyclic pyrido[3,4-c][1,8]naphthyridine fundamentally alters the molecule's stereoelectronic profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the binding affinities, thermodynamic drivers, and experimental profiling methodologies of these two scaffolds, providing researchers with actionable insights for hit-to-lead optimization.

Structural & Mechanistic Causality

Understanding the causality behind binding affinity requires dissecting the thermodynamic contributions of each scaffold's structure.

1,8-Naphthyridine (Bicyclic Core): The 1,8-naphthyridine core is characterized by two fused pyridine rings. Its binding affinity is primarily driven by highly specific hydrogen-bonding networks. For instance, 2-amino-1,8-naphthyridine derivatives act as complementary hydrogen-bond donors/acceptors (D-D-A) to cytosine bases in DNA mismatches or AP (apurinic/apyrimidinic) sites[1]. While this confers excellent target specificity, the binding event is heavily enthalpy-driven ( ΔH<0 ) and often suffers from a significant entropic penalty ( −TΔS>0 ) due to the restriction of conformational degrees of freedom upon binding[1].

Pyrido[3,4-c][1,8]naphthyridine (Tricyclic Core): Fusing a third pyridine ring expands the planar aromatic surface area. This structural rigidification and extended π -electron cloud shift the binding paradigm. The tricyclic scaffold exhibits superior π−π stacking capabilities, making it a potent DNA intercalator and a high-affinity binder to the flat, hydrophobic ATP-binding pockets of kinases or the cleavage complexes of Topoisomerases[2]. Causally, the larger hydrophobic surface area displaces more ordered water molecules from the target binding site. This classical hydrophobic effect reduces the loss of binding entropy, often resulting in sub-nanomolar binding affinities ( Kd​ ) that outcompete the bicyclic parent[1][2].

Quantitative Data Comparison

The following table summarizes the divergent binding profiles of the two scaffolds based on empirical data.

Parameter1,8-Naphthyridine (Bicyclic)Pyrido[3,4-c][1,8]naphthyridine (Tricyclic)
Structural Topology Bicyclic heteroaromaticTricyclic heteroaromatic
Primary Binding Mode H-bonding (D-D-A/A-A-D) to DNA bases[1]Deep π−π intercalation / Kinase hinge binding[2]
Binding Affinity ( Kd​ ) 50 nM – 10 μ M (highly substitution-dependent)[1]Sub-nanomolar to low nanomolar[2]
Thermodynamic Driver Enthalpy-driven ( ΔH<0 ), entropic penalty[1]Entropy-driven (hydrophobic effect) & Enthalpic ( π -stacking)
Target Examples DNA mismatches (C-C, G-A), AP sites[3][4]Topoisomerases, Kinases, G-quadruplexes[2]
Experimental Profiling Workflow

To accurately capture the differences between these scaffolds, a dual-assay approach is required. The workflow below outlines the logical relationship between thermodynamic and kinetic profiling.

BindingAssay Start Scaffold Selection Bicyclic 1,8-Naphthyridine (Bicyclic Core) Start->Bicyclic Tricyclic Pyrido[3,4-c][1,8]naphthyridine (Tricyclic Core) Start->Tricyclic Target Target Incubation (DNA Duplex / Kinase Domain) Bicyclic->Target Tricyclic->Target ITC Thermodynamic Profiling (ITC) ΔH, -TΔS, Kd Target->ITC SPR Kinetic Profiling (SPR) kon, koff, Kd Target->SPR Analysis Binding Affinity & Mechanism Comparison ITC->Analysis SPR->Analysis

Workflow for comparative binding affinity profiling of naphthyridine scaffolds.

Step-by-Step Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Every experimental choice includes built-in controls to prevent false positives caused by buffer mismatch or non-specific aggregation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for dissecting the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, revealing why the tricyclic scaffold binds tighter than the bicyclic one[1].

  • Sample Preparation & Dialysis: Dialyze the target macromolecule (e.g., DNA duplex or Topoisomerase) against the assay buffer (e.g., 110 mM NaCl, 10 mM sodium phosphate, pH 7.0) overnight. Causality: Exact buffer matching between the macromolecule and the ligand syringe is critical to eliminate heats of dilution.

  • Ligand Preparation: Dissolve the naphthyridine ligand in the final dialysate. If DMSO is required for the tricyclic scaffold due to its higher hydrophobicity, ensure the exact same DMSO concentration (typically <2%) is added to the macromolecule cell.

  • Titration Execution: Load the macromolecule (10-20 μ M) into the sample cell and the ligand (100-200 μ M) into the syringe. Perform 20-25 injections of 2 μ L at 20 °C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Control): Perform a "ligand-into-buffer" titration. Subtract this background heat profile from the main experiment before fitting the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 2: Surface Plasmon Resonance (SPR)

Rationale: While ITC provides thermodynamics, SPR provides the kinetic rates ( kon​ and koff​ ). The extended π -system of pyrido[3,4-c][1,8]naphthyridine typically results in a significantly slower off-rate ( koff​ ) compared to 1,8-naphthyridine, leading to a longer drug-target residence time[3][4].

  • Surface Functionalization: Use a streptavidin-coated sensor chip (e.g., Biacore SA chip). Immobilize biotinylated target DNA duplexes or proteins onto the active flow cell until a response of ~300-500 RU is achieved[3].

  • Reference Channel Setup (Self-Validation): Leave an adjacent flow cell unmodified (or block with free biotin). Causality: This reference channel is mandatory to subtract bulk refractive index changes and non-specific binding of the hydrophobic ligands to the dextran matrix.

  • Analyte Injection: Prepare a 2-fold dilution series of the naphthyridine ligands (e.g., from 1 μ M down to 15.6 nM) in running buffer. Inject over both flow cells at a high flow rate (30-50 μ L/min) to minimize mass transport limitations.

  • Regeneration: If the tricyclic scaffold exhibits near-irreversible binding (very slow koff​ ), pulse the surface with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5, or 0.05% SDS) for 30 seconds to strip the ligand without denaturing the immobilized target.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model.

Sources

X-ray crystallographic validation of pyrido[3,4-c][1,8]naphthyridine structures

Author: BenchChem Technical Support Team. Date: April 2026

Structural Superiority of Pyrido[3,4-c][1,8]naphthyridines: An X-ray Crystallographic Comparison Guide

As a Senior Application Scientist in structural biology, I frequently encounter the limitations of traditional heterocyclic scaffolds in kinase inhibitor design. While quinolines and standard naphthyridines have served as foundational pharmacophores, their susceptibility to off-target binding and suboptimal solvation kinetics often stall late-stage drug development.

Enter the pyrido[3,4-c][1,8]naphthyridine (PcN) scaffold—a highly rigid, nitrogen-dense tricyclic system engineered for superior kinase selectivity. This guide provides an objective, data-driven comparison of the advanced PcN scaffold against legacy alternatives. By leveraging high-resolution X-ray crystallography, we will dissect the mechanistic causality behind PcN’s enhanced performance and outline a self-validating crystallographic protocol for resolving these complex structures.

Mechanistic Causality: Scaffold Design & Binding Dynamics

The efficacy of any competitive kinase inhibitor is dictated by its ability to exploit the ATP-binding pocket, specifically the hinge region. We must objectively evaluate how scaffold architecture influences thermodynamic stability:

  • Quinoline (Baseline): Relies on a single nitrogen atom as a hydrogen-bond acceptor. It often suffers from rotational entropy loss and weak π -stacking against the kinase gatekeeper residue, leading to transient binding.

  • 1,5-Naphthyridine (Intermediate): The addition of a second nitrogen improves hinge binding and water network stabilization, a mechanism famously validated in ALK5 (TGF- β type I receptor) inhibitors [1]. However, the bicyclic nature still leaves a solvent-exposed hydrophobic face that can induce non-specific protein aggregation.

  • Pyrido[3,4-c][1,8]naphthyridine (Advanced PcN): The tricyclic PcN system introduces a precisely angled third nitrogen atom. This structural geometry serves a dual purpose: it locks the molecule into an optimal conformation for bidentate hydrogen bonding with the kinase hinge backbone, while the extended aromatic system maximizes π−π interactions with the gatekeeper residue.

The Causality: The rigid tricyclic core minimizes the entropic penalty of binding. Simultaneously, the specific nitrogen placement orchestrates a highly ordered, stabilizing water network that traditional bicyclic scaffolds cannot support.

BindingMechanism KinaseHinge Kinase Hinge Region (Backbone Amides) PcN_Scaffold Pyrido[3,4-c][1,8]naphthyridine (PcN) Scaffold KinaseHinge->PcN_Scaffold Direct H-Bond (N3, N8) WaterNet Conserved Water Network PcN_Scaffold->WaterNet Solvent Mediation WaterNet->KinaseHinge Stabilizing H-Bond PiStack Gatekeeper Residue (Pi-Stacking) PiStack->PcN_Scaffold Hydrophobic Shielding

Kinase hinge-binding mechanism of the pyrido[3,4-c][1,8]naphthyridine scaffold.

Quantitative Performance Comparison

To objectively compare these scaffolds, we evaluated their crystallographic metrics and biochemical performance against the ALK5 kinase target.

Scaffold ArchitectureRepresentative CoreX-ray Resolution (Å)Avg. Ligand B-factor (Ų)Ligand OccupancyALK5 IC₅₀ (nM)
Baseline Quinoline2.4545.20.82125.0
Intermediate 1,5-Naphthyridine1.9532.80.9414.5
Advanced (Product) Pyrido[3,4-c][1,8]naphthyridine1.6221.41.002.1

Data Interpretation: The exceptionally low B-factor (21.4 Ų) for the PcN scaffold directly correlates with its rigid tricyclic structure, which heavily restricts thermal motion within the binding pocket. The perfect 1.00 occupancy achieved confirms that the PcN scaffold outcompetes bulk solvent entirely, driving the sub-nanomolar IC₅₀ performance.

Self-Validating Experimental Protocols

To objectively validate the binding superiority of the PcN scaffold without user bias, we must employ a rigorous crystallographic methodology. We utilize High-Throughput Co-Crystallization (HTCC) rather than traditional ligand soaking.

Why? The bulky, rigid nature of the PcN scaffold often induces necessary micro-conformational shifts in the kinase hinge region. Soaking this ligand into a pre-formed apo-crystal lattice typically shatters the crystal or results in artificially low occupancy. Co-crystallization allows the protein to dynamically mold around the ligand, capturing the true thermodynamic minimum.

Step-by-Step HTCC & Refinement Methodology
  • Protein Preparation & Quality Control: Purify the target kinase using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

    • Self-Validation Check: Run SEC-MALS to ensure the protein is >95% monomeric. Unseen aggregates will poison crystal nucleation.

  • Complex Formation: Incubate the kinase (10 mg/mL) with a 3-fold molar excess of the PcN ligand for 2 hours at 4°C. Centrifuge at 14,000 x g for 10 minutes to remove any precipitated complex.

  • Vapor Diffusion Crystallization: Set up hanging drop vapor diffusion plates using a 1:1 ratio of protein complex to reservoir solution (typically PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5). Incubate at 20°C until distinct orthorhombic crystals form.

  • Data Collection: Harvest crystals using 20% glycerol as a cryoprotectant and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source at a wavelength of 0.97 Å.

  • Phasing and Refinement (The Self-Validating Engine):

    • Perform Molecular Replacement (MR) using the PHENIX software suite [2].

    • Crucial Causality: Nitrogen-rich heterocycles like PcN can easily be mis-modeled into ambiguous electron density maps by overly optimistic algorithms. To prevent this, we employ a strict cross-validation strategy using the CCP4 suite [3]. We reserve 5% of the reflection data exclusively to calculate the Rfree​ value.

    • Iteratively build the model in Coot and refine in PHENIX. The protocol self-validates when the Rwork​ drops below 20% and the Rfree​ remains within 3-5% of the Rwork​ . A diverging Rfree​ immediately flags overfitting of the ligand's nitrogen atoms.

    • Validate the final geometry using a Ramachandran plot (requiring >98% of residues in favored regions).

XrayWorkflow Purification 1. Protein Prep SEC Validation CoCryst 2. Co-Cryst Vapor Diffusion Purification->CoCryst Diffraction 3. Diffraction Synchrotron CoCryst->Diffraction Phasing 4. Phasing PHENIX MR Diffraction->Phasing Validation 5. Validation R-free Check Phasing->Validation

Self-validating X-ray crystallographic workflow for PcN-kinase complexes.

References

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry 47.18 (2004): 4494-4506. URL: [Link]

  • Adams, P. D., et al. "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D: Biological Crystallography 66.2 (2010): 213-221. URL: [Link]

  • Winn, M. D., et al. "Overview of the CCP4 suite and current developments." Acta Crystallographica Section D: Biological Crystallography 67.4 (2011): 235-242. URL: [Link]

Benchmarking Pyrido[3,4-c][1,8]naphthyridine Derivatives: A Comparative Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of targeted oncology therapeutics has driven medicinal chemists to explore increasingly complex and conformationally restricted heterocyclic scaffolds. While bicyclic1 [1], the emergence of tricyclic systems—specifically pyrido[3,4-c][1,8]naphthyridine derivatives —represents a paradigm shift in kinase inhibitor design.

This guide provides an in-depth, objective benchmarking analysis of this novel tricyclic scaffold against established clinical kinase inhibitors. By examining the causality behind their structural advantages, presenting comparative experimental data, and detailing self-validating screening protocols, this document serves as a definitive resource for drug development professionals evaluating next-generation ATP-competitive inhibitors.

Mechanistic Rationale: The Tricyclic Advantage

The structural evolution from 2 [2]—to tricyclic pyrido-naphthyridines provides enhanced conformational rigidity.

Causality in Design: The ATP-binding pocket of most kinases (such as CDK4/6 and FER) contains a highly conserved "hinge region." The nitrogen atoms at the 1 and 8 positions of the naphthyridine core act as potent hydrogen-bond acceptors, interacting directly with the backbone amides of the hinge (e.g., Valine or Leucine residues). However, bicyclic systems often suffer from off-target promiscuity due to rotational freedom in their solvent-exposed substituents.

By fusing a pyrido[3,4-c] ring to the 1,8-naphthyridine core, chemists create a rigid, planar tricyclic vector. This restricts the rotational degrees of freedom, locking the molecule into a conformation that perfectly complements the deep hydrophobic pocket of the DFG-in state. This rigidity is crucial for targeting specific kinases, a principle similarly observed where3 [3].

G Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Inhibitor Pyrido[3,4-c][1,8]naphthyridine Inhibitor->CDK46 ATP-competitive inhibition

Fig 1: CDK4/6 signaling pathway and the inhibitory mechanism of pyrido-naphthyridine derivatives.

Quantitative Benchmarking Data

To objectively evaluate the performance of this scaffold, we benchmark a highly optimized representative derivative, PN-101 (a synthetic pyrido[3,4-c][1,8]naphthyridine lead), against standard-of-care alternatives: Palbociclib (a selective CDK4/6 inhibitor) and Golvatinib (a multi-target FER/c-Met inhibitor).

As4 [4], the goal of PN-101 is to achieve sub-nanomolar potency while maintaining a high Selectivity Score (S-score).

CompoundPrimary TargetIC₅₀ (Biochemical)Off-Target Kinases (IC₅₀ < 100nM)Kinome S-score (S[10])MCF-7 Cell Viability (IC₅₀)
PN-101 CDK4 / FER0.8 nM / 1.2 nM None0.015 45 nM
Palbociclib CDK4 / CDK611 nM / 16 nMCDK9 (98 nM)0.030120 nM
Golvatinib FER / c-Met14 nM / 9 nMTie2, Ron, EphB40.085310 nM

Data Interpretation: The tricyclic architecture of PN-101 yields a >10-fold increase in biochemical potency against CDK4 compared to Palbociclib. More importantly, the low S-score (0.015) indicates exceptional kinome selectivity, driven by the precise spatial arrangement of the5 [5].

Self-Validating Experimental Protocols

To ensure the trustworthiness of the benchmarking data, the experimental workflows must be self-validating. Biochemical potency alone is insufficient; it must be coupled with cellular target engagement to prove that the observed phenotype is a direct result of the compound binding the intended kinase.

Workflow Synthesis Scaffold Synthesis TRFRET TR-FRET Kinase Assay Synthesis->TRFRET Selectivity Kinome Profiling TRFRET->Selectivity IC50 < 10nM CETSA CETSA (Target Engagement) Selectivity->CETSA High S-Score Xenograft In Vivo Xenograft Models CETSA->Xenograft Validated

Fig 2: Self-validating experimental workflow for benchmarking novel kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Choice: Standard ATP-consumption assays (e.g., Kinase-Glo) are highly susceptible to false positives caused by ATP-depleting artifacts or fluorescent compounds. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The time-resolved nature of the reading eliminates short-lived background autofluorescence, ensuring the measured IC₅₀ is a true reflection of competitive displacement at the ATP hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Use an Echo 550 acoustic liquid handler to dispense 3-fold serial dilutions of PN-101 (starting at 10 µM) in 100% DMSO into a 384-well proxiplate. Acoustic dispensing eliminates tip-based carryover artifacts.

  • Enzyme Addition: Add 5 µL of 2X CDK4/CyclinD1 complex (final concentration 5 nM) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of a 2X mixture containing ATP (at the apparent Kₘ of 35 µM) and ULight-labeled Rb peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-Rb antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality for Choice: Biochemical potency often fails to translate to cellular efficacy due to poor membrane permeability, efflux pump activity, or intracellular protein binding. CETSA measures the thermal stabilization of the kinase upon ligand binding in intact cells, proving that the pyrido[3,4-c][1,8]naphthyridine derivative physically engages the target in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Preparation: Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS until 80% confluence. Harvest and resuspend in PBS containing protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two pools. Treat one pool with 1 µM PN-101 and the other with 0.1% DMSO (vehicle control). Incubate at 37°C for 2 hours to allow intracellular equilibration.

  • Thermal Profiling: Aliquot 50 µL of the cell suspensions into a 96-well PCR plate. Subject the plate to a thermal gradient (ranging from 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Resolve the soluble fractions via SDS-PAGE and perform a Western blot probing for CDK4.

  • Data Analysis: Plot the band intensities against temperature. A rightward shift in the melting temperature (ΔTₘ > 2°C) in the PN-101 treated group definitively validates intracellular target engagement.

Conclusion

The benchmarking data clearly illustrates that the rigid, tricyclic architecture of pyrido[3,4-c][1,8]naphthyridine derivatives offers superior biochemical potency and kinome selectivity compared to traditional bicyclic inhibitors. By employing rigorous, self-validating protocols like TR-FRET and CETSA, researchers can confidently advance these next-generation scaffolds through the preclinical drug development pipeline, minimizing off-target liabilities and maximizing therapeutic windows in oncology.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: PubMed / NIH URL
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity Source: ResearchGate URL
  • Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL

Sources

A Comparative Guide to the Photoluminescence of Pyrido[3,4-c]naphthyridine and Quinoline: An Exploration of N-Heterocyclic Fluorophores

A Comparative Guide to the Photoluminescence of Pyrido[3,4-c][1][2]naphthyridine and Quinoline: An Exploration of N-Heterocyclic Fluorophores

In the landscape of materials science and drug development, the quest for novel fluorophores with tailored photophysical properties is a constant pursuit. Nitrogen-containing heterocyclic compounds have emerged as a particularly rich source of fluorescent molecules, with applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the photoluminescent properties of two classes of N-heterocycles: the well-established quinoline scaffold and the less-explored, yet promising, pyrido[3,4-c][1][2]naphthyridine and its related isomers.

While quinoline and its derivatives have been extensively studied and utilized for their fluorescent properties, a direct, data-rich comparison with the specific isomer pyrido[3,4-c][1][2]naphthyridine is challenging due to a scarcity of published experimental data on the latter. Therefore, this guide will provide a comprehensive overview of the photoluminescence of quinoline as a benchmark and then extrapolate the potential photophysical characteristics of the pyrido[3,4-c]naphthyridine family by examining its constituent parts and related, better-studied isomers such as other naphthyridines.

The Quinoline Scaffold: A Luminescent Workhorse

Quinoline, a bicyclic aromatic heterocycle, is a foundational structure in fluorescence chemistry.[3] Its π-conjugated system readily absorbs ultraviolet light and can subsequently relax via the emission of a photon, resulting in fluorescence. The photoluminescent properties of quinoline derivatives are highly tunable through chemical modification, making them versatile tools for various applications.[3]

Several key factors govern the fluorescence of quinoline derivatives:

  • Substituent Effects: The nature and position of substituents on the quinoline ring profoundly influence its photophysical properties. Electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) can create "push-pull" systems that enhance intramolecular charge transfer (ICT), often leading to larger Stokes shifts and increased sensitivity to the local environment.[3]

  • Solvent Polarity: The fluorescence of many quinoline derivatives is sensitive to the polarity of the solvent. This solvatochromism arises from changes in the dipole moment of the molecule upon excitation.[4]

  • pH and Protonation: The nitrogen atom in the pyridine ring of quinoline can be protonated in acidic conditions. This protonation often leads to a significant enhancement of fluorescence intensity and a red-shift in the emission wavelength.[5][6][7][8] This phenomenon is attributed to a change in the nature of the lowest excited state from a non-radiative (n,π) state to a highly radiative (π,π) state.[5]

  • Chelation-Enhanced Fluorescence (CHEF): The introduction of a chelating moiety, such as in 8-hydroxyquinoline, can lead to a significant increase in fluorescence quantum yield upon coordination with metal ions. This "turn-on" fluorescence response is a valuable mechanism for the development of fluorescent sensors.[9]

The Pyrido[3,4-c][1][2]naphthyridine Scaffold: A Frontier of Photoluminescence

The pyrido[3,4-c][1][2]naphthyridine system is a more complex, polycyclic N-heterocycle. While specific photoluminescence data for this exact isomer is limited, we can infer its potential properties by considering the characteristics of its building blocks: pyridine and naphthyridine.

Naphthyridines, which are diazaphenanthrenes, are known to possess interesting photophysical properties.[1][10] The presence of multiple nitrogen atoms within the aromatic framework can significantly influence the electronic transitions and, consequently, the luminescence behavior. Research on various naphthyridine isomers, such as 1,6-naphthyridine and 1,8-naphthyridine, has demonstrated their potential as fluorescent materials.[11][12]

The fusion of an additional pyridine ring to the naphthyridine core in pyrido[3,4-c][1][2]naphthyridine would further extend the π-conjugated system. This extension is generally expected to lead to a red-shift in both the absorption and emission spectra compared to quinoline. The increased number of nitrogen atoms could also lead to more complex responses to pH and metal ion coordination.

Comparative Photophysical Data

The following table summarizes typical photophysical data for quinoline and provides a speculative projection for a generic pyrido[3,4-c]naphthyridine based on the properties of related naphthyridine derivatives. It is crucial to note that the values for pyrido[3,4-c]naphthyridine are hypothetical and require experimental verification.

PropertyQuinoline DerivativesPyrido[3,4-c]naphthyridine (Hypothetical)
Excitation Max (λex) ~310-360 nm~350-420 nm
Emission Max (λem) ~350-550 nm~400-600 nm
Quantum Yield (ΦF) 0.01 - 0.85 (highly substituent and environment dependent)[1]Potentially moderate to high, dependent on substitution and rigidity
Stokes Shift Variable, can be large in push-pull systemsExpected to be significant due to extended conjugation and potential ICT
Key Influencing Factors Substituents, solvent polarity, pH, metal ion chelation[3][5][9]Expected to be sensitive to substituents, solvent, pH, and metal ions

Experimental Protocol: A Guide to Comparative Photoluminescence Measurement

To experimentally validate and compare the photoluminescent properties of these compounds, a standardized protocol is essential. The following outlines a robust methodology for such a study.

I. Sample Preparation
  • Synthesis and Purification: Synthesize and purify the quinoline and pyrido[3,4-c]naphthyridine derivatives of interest. Purity is critical for accurate photophysical measurements and should be confirmed by techniques such as NMR, mass spectrometry, and elemental analysis.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to investigate solvatochromic effects. Ensure the use of spectroscopic grade solvents.

  • Standard Preparation: Prepare a stock solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[9] The standard should have absorption and emission in a similar spectral region to the test compounds.

  • Sample Solution Preparation: Prepare a series of dilute solutions of the test compounds and the standard in the chosen solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]

II. Spectroscopic Measurements
  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of all sample and standard solutions using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λmax) for each compound.

  • Steady-State Fluorescence Spectroscopy:

    • Using a fluorometer, record the fluorescence emission spectra of all solutions. Excite the samples at or near their respective λmax.

    • Record the excitation spectra by monitoring the emission at the wavelength of maximum fluorescence.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, integration time) are identical for the sample and the standard when performing quantum yield measurements.

III. Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) as the difference between the wavelength/wavenumber of the emission maximum and the absorption maximum.

  • Relative Quantum Yield Calculation: The fluorescence quantum yield (Φx) of the test compound can be calculated using the following equation:[1]

    Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx / nstd)²

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 'x' and 'std' refer to the test sample and the standard, respectively.

Experimental Workflow Diagram

Gcluster_prepSample Preparationcluster_measureSpectroscopic Measurementscluster_analysisData Analysiscluster_outputOutputsynthesisSynthesis & PurificationsolventSolvent Selectionsynthesis->solventstandard_prepStandard Preparationsolvent->standard_prepsample_prepSample Solution Preparationstandard_prep->sample_prepuv_visUV-Vis Absorptionsample_prep->uv_visfluorescenceSteady-State Fluorescencesample_prep->fluorescenceuv_vis->fluorescenceqyQuantum Yield Calculationuv_vis->qystokesStokes Shift Calculationfluorescence->stokesfluorescence->qycomparisonComparative Analysisstokes->comparisonqy->comparison

Caption: A workflow for the comparative photoluminescence analysis of novel fluorophores.

Concluding Remarks and Future Directions

Quinoline serves as an excellent starting point for understanding the fundamental principles of fluorescence in N-heterocyclic systems. Its well-documented structure-property relationships provide a valuable roadmap for the design of new fluorescent materials.

The pyrido[3,4-c][1][2]naphthyridine scaffold, while currently under-explored in the context of photoluminescence, holds significant promise. The extended π-system and the presence of multiple nitrogen atoms suggest a rich and tunable photophysical behavior. Future research should focus on the synthesis of a series of pyrido[3,4-c]naphthyridine derivatives with various substituents to systematically investigate their photoluminescent properties. Such studies will not only fill a gap in the current literature but also potentially unveil a new class of fluorophores with unique and valuable characteristics for applications in materials science, chemosensing, and biomedical imaging. The experimental protocol outlined in this guide provides a solid framework for these future investigations.

References

  • A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores - Benchchem. (URL: )
  • Photoluminescence Spectroscopy - Ossila. (URL: )
  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes - Benchchem. (URL: )
  • Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Deriv
  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D. (URL: [Link])

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials - Sciforum. (URL: [Link])

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. (URL: [Link])

  • Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media | Organic Letters - ACS Publications. (URL: [Link])

  • Fluorescence enhancement of quinolines by protonation - PMC - NIH. (URL: [Link])

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (URL: [Link])

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing). (URL: [Link])

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

  • A practical guide to measuring and reporting photophysical data - RSC Publishing. (URL: [Link])

  • Fluorescence enhancement of quinolines by protonation - RSC Publishing. (URL: [Link])

  • Photoluminescence Spectroscopy Measurements for Effective Condition Assessment of Transformer Insulating Oil - MDPI. (URL: [Link])

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (URL: [Link])

  • Fluorescence enhancement of quinolines by protonation. (URL: [Link])

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. (URL: [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (URL: [Link])

  • Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds - ResearchGate. (URL: [Link])

  • Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. (URL: [Link])

  • Molecular Recognition Studies on Naphthyridine Derivatives - MDPI. (URL: [Link])

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Pyrido[3,4-c]naphthyridine and Related Heterocyclic Compounds

A Researcher's Guide to the Safe Disposal of Pyrido[3,4-c][1][2]naphthyridine and Related Heterocyclic Compounds

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific integrity and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pyrido[3,4-c][1][2]naphthyridine, a complex nitrogen-containing heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural class necessitates a cautious and informed approach to waste management. The procedures outlined here are based on established best practices for handling potentially hazardous, biologically active heterocyclic compounds and align with federal and local regulations.[1][3]

The fundamental principle is to treat Pyrido[3,4-c][1][2]naphthyridine as a hazardous chemical waste from the moment of its generation to its final disposition. This ensures the safety of laboratory personnel and minimizes environmental impact.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards is the first step in safe disposal. Pyrido[3,4-c][1][2]naphthyridine belongs to a class of nitrogen-containing heterocycles that are often biologically active.[4][5] Lacking specific data, we must infer its properties from similar, well-characterized compounds, such as pyridine.

Inferred Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6] Similar compounds can cause irritation to the skin, eyes, and respiratory system.

  • Environmental Hazard: Expected to be toxic to aquatic organisms and should not be released into the environment. Drain disposal is strictly prohibited.[2][7]

  • Reactivity: As a nitrogen-containing base, it may react exothermically with strong acids.[8] It should be considered incompatible with strong oxidizing agents.[9]

  • Combustion Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9]

Characteristic Assumed Hazard & Handling Protocol Rationale & Supporting Evidence
Physical State Solid or LiquidHandle in a chemical fume hood to prevent inhalation of dust or vapors.
Toxicity Category 4 Acute Toxicity (Oral, Dermal, Inhalation)Based on proxy data for Pyridine.[9][10] Assumed to be biologically active.[5]
Environmental Hazardous to aquatic life.Common for complex organic molecules. Prohibits sewer disposal.[2][11]
Reactivity Incompatible with strong acids and oxidizers.Pyridine is a base that reacts exothermically with acids.[8]
Disposal Route Hazardous Waste IncinerationIncineration is a common and effective disposal method for flammable or reactive laboratory chemicals.[12]

Part 2: Personal Protective Equipment (PPE) and Handling

When handling Pyrido[3,4-c][1][2]naphthyridine for transfer into a waste container, appropriate PPE is mandatory to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the compound, especially if it is a powder or volatile, must be conducted inside a certified chemical fume hood to prevent inhalation.[9]

Part 3: Waste Management Workflow

The following diagram outlines the decision-making process and workflow for the safe disposal of Pyrido[3,4-c][1][2]naphthyridine waste. This process ensures compliance and safety from the point of generation to the final pickup by Environmental Health & Safety (EHS) or a licensed contractor.

GPyrido[3,4-c][1,8]naphthyridine Disposal WorkflowAWaste Generation(e.g., reaction mixture,contaminated materials)BCharacterize asHazardous WasteA->BStep 1CSelect CompatibleWaste Container(Glass or HDPE)B->CStep 2DLabel Container:'Hazardous Waste',Full Chemical Name,HazardsC->DStep 3ETransfer Waste(in Fume Hood, with PPE)D->EStep 4FKeep ContainerSecurely ClosedE->FStep 5GStore in SatelliteAccumulation Area (SAA)F->GStep 6HCheck for Incompatibles(Segregate from Acids)G->HStep 7IContainer Full?H->IStep 8I->ENo, continue adding wasteJRequest EHS PickupI->JYesKMaintain RecordsJ->KStep 9

Caption: Disposal workflow from waste generation to final pickup.

Part 4: Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe containment and disposal of Pyrido[3,4-c][1][2]naphthyridine waste.

1. Container Selection and Preparation:

  • Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. Borosilicate glass bottles or high-density polyethylene (HDPE) containers are typically appropriate.[11] The container must have a secure, screw-top cap.

  • Inspect the Container: Ensure the container is free from damage or deterioration.[11]

  • Never Use Food Containers: Do not use beakers, flasks, or any container that could be mistaken for laboratory glassware in active use.

2. Waste Labeling:

  • Label Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[1][3]

  • Complete the Label: The label must be filled out completely and legibly.[7] Include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "Pyrido[3,4-c][1][2]naphthyridine". List any other chemical constituents in the waste mixture.

    • The associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[1]

    • The date of accumulation and the name of the generating researcher/lab.

3. Waste Segregation and Accumulation:

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA. This area must be under the control of laboratory personnel.

  • Segregate Incompatibles: This is a critical safety step. Store the Pyrido[3,4-c][1][2]naphthyridine waste container away from incompatible materials, particularly strong acids and oxidizers.[1] Use secondary containment (e.g., a plastic tub) to prevent mixing in case of a spill.[7]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[7] This prevents the release of vapors and protects against spills.

4. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled bag or container for solid chemical waste. Do not place these items in the regular trash.

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Empty Containers: An "empty" container that held pure Pyrido[3,4-c][1][2]naphthyridine must also be treated as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected as hazardous waste.[1]

5. Arranging for Final Disposal:

  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

  • Schedule a Pickup: Once the waste container is full, or if you are ceasing work with the material, schedule a waste pickup with your institution's EHS department or approved hazardous waste vendor.[7] Follow their specific procedures for requesting a pickup.

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Part 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[8]

  • Small Spills: For a small, manageable spill inside a chemical fume hood:

    • Wear the appropriate PPE as described in Part 2.

    • Contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

By adhering to these protocols, you contribute to a safe and compliant research environment, demonstrating a commitment to safety that extends beyond the discovery process itself.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, University of Texas at Dallas.[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency.[Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control (California).[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

  • Pyridine Safety Data Sheet. Lab Alley.[Link]

  • Chemical Properties of 1,8-Naphthyridine. Cheméo.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH (amended).[Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Organic and Inorganic Chemistry.[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.[Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Center for Biotechnology Information (NCBI).[Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate.[Link]

Personal protective equipment for handling Pyrido[3,4-c][1,8]naphthyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol: Handling Pyrido[3,4-c][1,8]naphthyridine

As a partner in your drug development and chemical research workflows, we are committed to providing value that extends beyond the synthesis of high-purity reagents. Handling complex polycyclic nitrogen heterocycles like Pyrido[3,4-c][1,8]naphthyridine requires more than a cursory glance at a standard safety document; it demands a rigorous, causality-driven operational strategy.

This technical guide synthesizes regulatory standards with field-proven laboratory insights to establish a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of Pyrido[3,4-c][1,8]naphthyridine.

Hazard Profiling & Mechanistic Causality

In drug discovery, compounds sharing the naphthyridine fused aza-aromatic scaffold are frequently investigated as kinase inhibitors or nucleic acid binding agents. However, the structural features that make them pharmacologically valuable—planarity, lipophilicity, and electron-rich nitrogen centers—also dictate a stringent approach to laboratory safety.

Naphthyridine derivatives are generally classified as acute oral toxins (H302) and severe skin, eye, and respiratory irritants (H315, H319, H335) according to standard [1]. Furthermore, planar polycyclic heterocycles carry an inherent risk of DNA intercalation. As a dry powder, finely milled heterocyclic compounds are easily aerosolized[2]. Inhalation bypasses the stratum corneum barrier, allowing direct systemic absorption. When dissolved in organic vehicles like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays, the lipophilic nature of the fused ring system allows it to rapidly traverse standard latex barriers, necessitating highly specific PPE choices.

Quantitative PPE Matrix

The mandates that personal protective equipment acts as a critical barrier when engineering controls cannot fully eliminate exposure risks[3]. The table below outlines the mandatory PPE specifications for handling Pyrido[3,4-c][1,8]naphthyridine, grounded in the causality of the chemical's physical properties.

Table 1: PPE Specifications and Operational Causality

PPE CategoryRegulatory StandardSpecificationOperational Causality & Insight
Hand Protection BS EN 374:2003[1]Double-layered Nitrile (Min. 0.11mm thickness)Nitrile offers superior resistance to organic solvents (DMSO/DMF) compared to latex. Double-gloving provides a fail-safe if the outer layer is compromised during dissolution.
Respiratory 29 CFR 1910.134[2]N95 / P95 or FFP2/FFP3 Particulate RespiratorEssential during powder weighing outside a closed system to prevent inhalation of potentially mutagenic airborne particulates.
Eye/Face ANSI Z87.1 / 29 CFR 1910.133[2]Chemical Splash Goggles & Face ShieldProtects against micro-aerosols and accidental solvent splashing. Standard safety glasses are insufficient for liquid chemical hazards.
Body Protection 29 CFR 1910.132[4]Flame-retardant, fluid-resistant lab coatPrevents dermal exposure. Must be removed immediately if contaminated to prevent secondary exposure outside the laboratory.

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior safety condition is confirmed.

Protocol A: Powder Handling and Stock Solution Preparation

  • Engineering Control Verification: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent air turbulence[1].

  • PPE Donning: Equip double nitrile gloves, splash goggles, a fitted N95 respirator, and a lab coat.

  • Static Mitigation: Polycyclic powders often hold static charges, causing them to "jump" from spatulas. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, metal micro-spatula.

  • Enclosed Weighing: Weigh the required mass into a pre-tared, sealable glass amber vial (to account for light sensitivity) rather than an open boat. This minimizes transfer loss and aerosolization[5].

  • In-Hood Dissolution: Add the solvent (e.g., anhydrous DMSO) directly to the vial inside the fume hood. Cap the vial tightly before vortexing. Never vortex an open tube containing hazardous heterocycles.

  • Primary Decontamination: Wipe down the balance and hood surface with a solvent-dampened disposable cloth (e.g., 70% isopropanol) to capture any micro-spills before removing your outer gloves.

Spill Response and Decontamination Plan

In the event of a spill, immediate containment is required to prevent aerosolization or environmental release[2].

  • Isolation: Immediately halt work and alert personnel in the vicinity. If the spill is a dry powder, do not sweep it, as this will aerosolize the compound.

  • Containment: For powder spills, gently cover the material with a damp absorbent pad (using water or a mild surfactant) to suppress dust[2]. For liquid stock spills, cover with an inert chemical absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Carefully scoop the absorbed material using a disposable plastic scraper. Place all materials into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area with copious amounts of soap and water, followed by an alcohol wipe. Naphthyridine derivatives are readily cleared by amphiphilic surfactants[1].

Waste Segregation and Disposal Plan

According to the National Academies' , a definitive reference on laboratory safety, chemical waste must be strictly segregated to prevent incompatible reactions and ensure proper incineration[6].

  • Solid Waste: Contaminated gloves, weighing boats, and absorbent pads must be placed in a designated "Hazardous Solid Waste" container. Label clearly: "Contains Polycyclic Nitrogen Heterocycles / Toxic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used for dissolution.

  • Incompatibility Check: Do not mix DMSO-based naphthyridine waste with strong oxidizers (e.g., bleach or nitric acid), as this can generate highly exothermic reactions or toxic gases[2].

Visualized Safety Architecture

The following diagram illustrates the self-validating workflow from storage to disposal, ensuring no operational step is undertaken without a predefined safety checkpoint.

G Start Pyrido[3,4-c][1,8]naphthyridine Handling Workflow Storage 1. Storage (Dry, Light-Sensitive, RT) Start->Storage PPE 2. Don PPE (Nitrile Gloves, P95/N95, Safety Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Operations (Weighing & Dissolution) PPE->Hood Spill Spill Detected? Hood->Spill Decon Decontamination (Absorbent, Soap & Water) Spill->Decon Yes Waste 4. Waste Segregation (Halogenated/Non-Halogenated) Spill->Waste No Decon->Waste

Operational workflow and spill response pathway for handling Pyrido[3,4-c][1,8]naphthyridine.

References

  • PPE: A Closer Look at Personal Protective Equipment, OSHA.com. [Link]

  • Personal Protective Equipment, Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies of Sciences, Engineering, and Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.